molecular formula C10H11B B1289450 2-(Bromomethyl)-2,3-dihydro-1H-indene CAS No. 348080-87-5

2-(Bromomethyl)-2,3-dihydro-1H-indene

Cat. No.: B1289450
CAS No.: 348080-87-5
M. Wt: 211.1 g/mol
InChI Key: STSXTMDDYSZTKX-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C10H11Br and its molecular weight is 211.1 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSXTMDDYSZTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591630
Record name 2-(Bromomethyl)-2,3-dihydro-1H-indene
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Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348080-87-5
Record name 2-(Bromomethyl)-2,3-dihydro-1H-indene
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Record name 2-(bromomethyl)-2,3-dihydro-1H-indene
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Foundational & Exploratory

Synthesis of 2-(Bromomethyl)-2,3-dihydro-1H-indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2-(bromomethyl)-2,3-dihydro-1H-indene, a valuable intermediate in medicinal chemistry and materials science. This document details two robust synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis.

Executive Summary

This compound is a key building block for the introduction of the 2-indanylmethyl moiety in the synthesis of various target molecules. Its preparation can be efficiently achieved through two primary methods: the nucleophilic substitution of a primary alcohol using phosphorus tribromide (PBr₃), and the free-radical bromination of a methyl-substituted indane derivative using N-bromosuccinimide (NBS). Both methods offer distinct advantages and are amenable to standard laboratory conditions. This guide will elaborate on the synthesis of the necessary precursors and the final conversion to the target compound.

Physicochemical Data of Key Compounds

For clarity and comparative purposes, the key physical and chemical properties of the target compound and its precursors are summarized in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
This compoundC₁₀H₁₁Br211.10Liquid348080-87-5
(2,3-Dihydro-1H-inden-2-yl)methanolC₁₀H₁₂O148.20Not specified5445-45-4
2-Methyl-2,3-dihydro-1H-indeneC₁₀H₁₂132.20Not specified824-22-6

Synthetic Pathways

Two principal and reliable synthetic pathways for the preparation of this compound are presented.

Route 1: Bromination of (2,3-Dihydro-1H-inden-2-yl)methanol

This route involves the conversion of the commercially available primary alcohol, (2,3-dihydro-1H-inden-2-yl)methanol, to the corresponding bromide using phosphorus tribromide. This Sₙ2 reaction is generally clean and avoids the potential for carbocation rearrangements.[1]

G cluster_0 Precursor Synthesis (Illustrative) cluster_1 Main Reaction Indan-2-carboxylic acid ester Indan-2-carboxylic acid ester Reduction Reduction Indan-2-carboxylic acid ester->Reduction e.g., LiAlH₄ Precursor_Alcohol (2,3-Dihydro-1H-inden-2-yl)methanol Reduction->Precursor_Alcohol Main_Reaction PBr₃ Precursor_Alcohol->Main_Reaction Target_Compound This compound Main_Reaction->Target_Compound G cluster_0 Precursor Synthesis (Illustrative) cluster_1 Main Reaction 2-Methyl-1-oxoindane-2-carboxylate Methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Decarboxylation/Reduction Decarboxylation/Reduction 2-Methyl-1-oxoindane-2-carboxylate->Decarboxylation/Reduction e.g., Wolff-Kishner Precursor_Methyl 2-Methyl-2,3-dihydro-1H-indene Decarboxylation/Reduction->Precursor_Methyl Main_Reaction NBS, AIBN (initiator) Precursor_Methyl->Main_Reaction Target_Compound This compound Main_Reaction->Target_Compound

References

An In-depth Technical Guide to 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Bromomethyl)-2,3-dihydro-1H-indene, a key intermediate in organic synthesis and drug discovery.

Chemical Identity and Physical Properties

This compound, also known as 2-bromomethylindane, is a substituted derivative of indane.[1] Its core structure consists of a benzene ring fused to a cyclopentane ring, with a bromomethyl group attached to the second position of the cyclopentane ring. This structure makes it a valuable building block for introducing the indanylmethyl moiety in various chemical syntheses.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound
Synonyms 2-bromomethylindane
CAS Number 348080-87-5
Molecular Formula C₁₀H₁₁Br[1]
InChI InChI=1S/C10H11Br/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2[1]
InChIKey STSXTMDDYSZTKX-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 211.0983 g/mol [1]
Appearance Liquid[1]
Purity 96%[1]
Melting Point Not available-
Boiling Point Not available-
Density Not available-

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general synthetic route can be proposed based on standard organic chemistry transformations and related literature on indane derivatives. The synthesis would likely involve the reduction of a commercially available precursor, 2,3-dihydro-1H-indene-2-carboxylic acid, followed by the bromination of the resulting alcohol.

Proposed Experimental Protocol: Two-Step Synthesis

Step 1: Reduction of 2,3-dihydro-1H-indene-2-carboxylic acid to (2,3-dihydro-1H-inden-2-yl)methanol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Reactant: Dissolve 2,3-dihydro-1H-indene-2-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,3-dihydro-1H-inden-2-yl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Bromination of (2,3-dihydro-1H-inden-2-yl)methanol

  • Reaction Setup: Dissolve the purified (2,3-dihydro-1H-inden-2-yl)methanol in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask under an inert atmosphere.

  • Addition of Brominating Agent: Cool the solution to 0 °C and add a brominating agent, such as phosphorus tribromide (PBr₃), dropwise with stirring.

  • Reaction: Allow the reaction to proceed at 0 °C or room temperature for several hours, monitoring its progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water and extract the product with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography.

Visualization of Synthetic Workflow

G A 2,3-dihydro-1H-indene-2-carboxylic acid B (2,3-dihydro-1H-inden-2-yl)methanol A->B 1. LiAlH4, THF 2. H2O workup C This compound B->C PBr3, DCM

Caption: Proposed two-step synthesis of this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the bromomethyl group. The bromine atom is a good leaving group, making the compound an effective alkylating agent in nucleophilic substitution reactions.

Key Reactions:

  • N-Alkylation: Reacts with amines to form N-substituted indanylmethyl amines.

  • O-Alkylation: Reacts with alcohols or phenols to form ethers.

  • C-Alkylation: Can be used with carbanions or other carbon nucleophiles to form new carbon-carbon bonds.

  • Formation of Grignard Reagents: Can react with magnesium to form the corresponding Grignard reagent, which can then be used in a variety of coupling reactions.

The indane scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active molecules and natural products.[2] Consequently, this compound serves as a crucial intermediate for the synthesis of novel drug candidates. Its ability to introduce the lipophilic indanylmethyl group can be used to modify the pharmacokinetic and pharmacodynamic properties of lead compounds. For instance, substituted indene derivatives have been explored as melatonergic ligands.

Visualization of Logical Relationships

G cluster_0 Chemical Synthesis & Discovery cluster_1 Drug Development Indane Indane Core Structure SubstitutedIndane Substituted Indane Derivatives (e.g., this compound) Indane->SubstitutedIndane Functionalization BioactiveMolecules Biologically Active Molecules SubstitutedIndane->BioactiveMolecules Chemical Synthesis DrugCandidates Novel Drug Candidates BioactiveMolecules->DrugCandidates Lead Optimization Therapeutics Therapeutic Agents DrugCandidates->Therapeutics Clinical Development

Caption: Role of indane derivatives in the drug discovery and development pipeline.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. Organobromides can cause skin and eye irritation or burns.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

As with all chemicals, researchers should consult any available safety data and follow standard laboratory safety procedures.

References

An In-depth Technical Guide to 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-2,3-dihydro-1H-indene, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document details its chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules.

Core Compound Data: this compound

This compound, also known as 2-bromomethylindane, is a versatile chemical intermediate. Its structure, featuring a reactive bromomethyl group attached to the indane scaffold, makes it a valuable precursor for introducing the 2,3-dihydro-1H-inden-2-ylmethyl moiety into larger molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.

A summary of the key chemical data for this compound is presented in the table below.

PropertyValue
CAS Number 348080-87-5
Molecular Formula C₁₀H₁₁Br
Molecular Weight 211.10 g/mol
Appearance Colorless to pale yellow liquid
Purity Typically ≥96%

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from the commercially available methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. The first step involves the reduction of the ketone and ester functionalities to yield the corresponding diol, followed by a bromination reaction.

Step 1: Synthesis of (2,3-Dihydro-1H-inden-2-yl)methanol

This step involves the reduction of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate to (2,3-dihydro-1H-inden-2-yl)methanol. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation.

Materials:

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran is prepared and cooled in an ice bath.

  • A solution of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate in anhydrous tetrahydrofuran is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling in an ice bath.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrates are washed with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield (2,3-dihydro-1H-inden-2-yl)methanol as a crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

The final step is the bromination of the synthesized (2,3-dihydro-1H-inden-2-yl)methanol. Phosphorus tribromide (PBr₃) is an effective reagent for this conversion.[1]

Materials:

  • (2,3-Dihydro-1H-inden-2-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • A solution of (2,3-dihydro-1H-inden-2-yl)methanol in anhydrous diethyl ether is placed in a round-bottom flask and cooled in an ice bath.

  • Phosphorus tribromide is added dropwise to the stirred solution, maintaining the temperature below 5 °C.[1]

  • After the addition is complete, the reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction mixture is carefully poured onto crushed ice and the layers are separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford this compound. The crude product can be purified by vacuum distillation or column chromatography.

Application in Drug Development: Synthesis of Bioactive Molecules

The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] this compound serves as a crucial intermediate for the synthesis of various indane derivatives with potential therapeutic applications, including neuroprotective agents.[3]

Illustrative Signaling Pathway: Synthesis of a Rasagiline Analogue

Rasagiline is a well-known monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[4][5] While the synthesis of Rasagiline itself typically starts from 1-aminoindan, this compound can be utilized as a starting material to synthesize structural analogues with potential neuroprotective or MAO-B inhibitory activity. The following diagram illustrates a general synthetic pathway for such an analogue.

G cluster_start Starting Materials cluster_reaction Nucleophilic Substitution (SN2) cluster_product Product cluster_application Potential Application start1 This compound reaction Reaction start1->reaction start2 Primary Amine (R-NH2) start2->reaction product N-Substituted 2-aminomethylindane (Rasagiline Analogue) reaction->product Base, Solvent application Neuroprotective Agent / MAO-B Inhibitor product->application Biological Activity

Synthetic pathway to a Rasagiline analogue.

In this proposed pathway, this compound undergoes a nucleophilic substitution reaction with a primary amine (R-NH₂) to yield an N-substituted 2-aminomethylindane derivative. The choice of the 'R' group on the primary amine allows for the synthesis of a library of compounds that can be screened for their biological activity as potential neuroprotective agents or MAO-B inhibitors.[4] This highlights the utility of the title compound as a versatile building block in the exploration of new chemical entities for the treatment of neurodegenerative diseases.

References

In-Depth Technical Guide: 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2-(Bromomethyl)-2,3-dihydro-1H-indene, a halogenated derivative of the indane scaffold. The indane core is a recurring motif in medicinal chemistry, and its derivatives have shown significant potential in drug discovery, particularly in the development of novel therapeutic agents.

Core Molecular Structure and Properties

This compound, also known as 2-bromomethylindane, is a bicyclic aromatic hydrocarbon with a bromomethyl substituent on the five-membered ring. The confirmed Chemical Abstracts Service (CAS) number for this compound is 348080-87-5 .[1]

Table 1: Key Molecular and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁Br[1]
Molecular Weight 211.10 g/mol [1]
IUPAC Name This compoundN/A
Synonyms 2-Bromomethylindane[1]
CAS Number 348080-87-5[1]

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as signals for the benzylic protons and the protons on the five-membered ring, including the bromomethyl group.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons and the aliphatic carbons of the indane skeleton. The carbon of the bromomethyl group would appear in the aliphatic region, shifted downfield due to the electronegativity of the bromine atom.

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic ring. A key feature would be the C-Br stretching vibration.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Potential Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 348080-87-5) is not explicitly described in readily available literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common method for the preparation of such a compound would involve the bromination of the corresponding alcohol, (2,3-dihydro-1H-inden-2-yl)methanol.

Proposed Synthetic Pathway:

Synthesis_Pathway Indene-2-carboxylic_acid 2,3-Dihydro-1H-indene-2-carboxylic acid Indene-2-methanol (2,3-Dihydro-1H-inden-2-yl)methanol Indene-2-carboxylic_acid->Indene-2-methanol Reduction (e.g., LiAlH4) Target_Compound This compound Indene-2-methanol->Target_Compound Bromination (e.g., PBr3, HBr)

A potential synthetic route.

Step 1: Reduction of 2,3-dihydro-1H-indene-2-carboxylic acid

The commercially available 2,3-dihydro-1H-indene-2-carboxylic acid can be reduced to (2,3-dihydro-1H-inden-2-yl)methanol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

Step 2: Bromination of (2,3-dihydro-1H-inden-2-yl)methanol

The resulting alcohol can then be converted to the target compound, this compound, via a nucleophilic substitution reaction. Reagents commonly used for this type of bromination include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Potential Applications in Drug Development

The 2,3-dihydro-1H-indene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. Various derivatives of this scaffold have been investigated for a range of therapeutic applications.

Anticancer Activity:

Several studies have highlighted the potential of 2,3-dihydro-1H-indene derivatives as potent anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, these molecules disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This makes the indane scaffold a promising starting point for the development of novel antimitotic drugs.

Logical Flow of Drug Discovery Interest:

Drug_Discovery_Logic cluster_0 Core Structure cluster_1 Biological Activity cluster_2 Therapeutic Potential Indene_Scaffold 2,3-Dihydro-1H-indene Scaffold Tubulin_Inhibition Tubulin Polymerization Inhibition Indene_Scaffold->Tubulin_Inhibition Serves as a scaffold for derivatives that exhibit Anticancer_Activity Anticancer Activity Tubulin_Inhibition->Anticancer_Activity Leads to Drug_Development Novel Drug Candidates Anticancer_Activity->Drug_Development Demonstrates potential for

Rationale for interest in indene derivatives.

The bromomethyl group in this compound provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. This makes it a valuable intermediate for the development of new drug candidates targeting various diseases.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is limited in publicly accessible sources, its structural relationship to biologically active indane derivatives suggests it is a promising building block for the development of novel therapeutics, particularly in the field of oncology. Further research to fully characterize this compound and explore its reactivity and biological profile is warranted.

References

Spectroscopic and Synthetic Profile of 2-(Bromomethyl)-2,3-dihydro-1H-indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(Bromomethyl)-2,3-dihydro-1H-indene. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analogy to closely related structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.10 - 7.25m4HAromatic H (C4-C7)
~ 3.50 - 3.60d2H-CH₂Br
~ 2.80 - 3.00m4HAr-CH₂-
~ 2.50 - 2.65m1H-CH-
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~ 141.0Aromatic C (C3a, C7a)
~ 126.5Aromatic CH (C5, C6)
~ 124.5Aromatic CH (C4, C7)
~ 45.0-CH-
~ 38.0-CH₂Br
~ 32.0Ar-CH₂-
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3070 - 3020mC-H stretch (aromatic)
~ 2950 - 2850mC-H stretch (aliphatic)
~ 1600, 1480mC=C stretch (aromatic ring)
~ 1450mCH₂ bend
~ 1250sCH₂-Br wag
~ 750sC-H bend (ortho-disubstituted)
~ 650sC-Br stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
210/21240/40[M]⁺ (Molecular ion, bromine isotopes)
131100[M - Br]⁺ (Loss of bromine radical)
11780[C₉H₉]⁺ (Indenyl cation)
9160[C₇H₇]⁺ (Tropylium cation)

Experimental Protocols

The following sections describe generalized experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis: Bromination of 2-Methyl-2,3-dihydro-1H-indene

A plausible synthetic route to this compound involves the radical bromination of 2-methyl-2,3-dihydro-1H-indene.

Materials:

  • 2-Methyl-2,3-dihydro-1H-indene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2,3-dihydro-1H-indene in CCl₄.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Data is processed to obtain chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.

Infrared (IR) Spectroscopy:

  • The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are acquired on a mass spectrometer using Electron Ionization (EI).

  • The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

G Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 2-Methyl-2,3-dihydro-1H-indene react Radical Bromination (NBS, AIBN, CCl4, Reflux) start->react workup Aqueous Workup (Filtration, Washing, Drying) react->workup purify Purification (Column Chromatography) workup->purify product This compound purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analysis ir IR Spectroscopy product->ir Analysis ms Mass Spectrometry product->ms Analysis

Reactivity Profile of 2-(Bromomethyl)-2,3-dihydro-1H-indene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2,3-dihydro-1H-indene, also known as 2-bromomethylindane, is a versatile bicyclic organic compound featuring a primary alkyl bromide attached to the C2 position of a 2,3-dihydro-1H-indene (indane) scaffold. Its chemical formula is C₁₀H₁₁Br, and its molecular weight is 211.10 g/mol . The presence of the reactive bromomethyl group, coupled with the rigid indane framework, makes this molecule a valuable building block in organic synthesis, particularly in the construction of complex molecules and potential pharmaceutical agents. The indane core is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its key reactions, experimental protocols, and potential applications.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the C-Br bond. As a primary alkyl bromide, it is highly susceptible to nucleophilic substitution reactions. Elimination reactions can also occur under appropriate conditions, leading to the formation of an exocyclic double bond. Furthermore, the benzylic hydrogens on the indane ring can participate in radical reactions.

Nucleophilic Substitution Reactions (Sₙ2)

This compound is an excellent substrate for Sₙ2 reactions due to the primary nature of the carbon bearing the bromine atom, which minimizes steric hindrance for an incoming nucleophile. These reactions proceed with inversion of configuration if a chiral center were present, though the starting material is achiral. A wide variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of 2-substituted indane derivatives.

General Reaction Scheme:

G cluster_main start This compound product 2-(Nu-methyl)-2,3-dihydro-1H-indene start->product Sₙ2 nucleophile Nu⁻ nucleophile->start

Sₙ2 reaction of this compound.

Common Nucleophiles and Products:

Nucleophile (Nu⁻)Reagent ExampleProductTypical Reaction Conditions
Azide (N₃⁻)Sodium Azide (NaN₃)2-(Azidomethyl)-2,3-dihydro-1H-indeneDMF or DMSO, 25-80 °C
Cyanide (CN⁻)Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)2-(Cyanomethyl)-2,3-dihydro-1H-indeneDMSO or Ethanol/Water, 80-100 °C
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)(2,3-Dihydro-1H-inden-2-yl)methanolAcetone/Water, reflux
Alkoxide (RO⁻)Sodium Methoxide (NaOMe)2-(Methoxymethyl)-2,3-dihydro-1H-indeneMethanol, reflux
Amine (RNH₂)Ammonia (NH₃) or Primary/Secondary Amines2-(Aminomethyl)-2,3-dihydro-1H-indene derivativesEthanol or Acetonitrile, reflux
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)2-((Phenylthio)methyl)-2,3-dihydro-1H-indeneEthanol, reflux

Experimental Protocol: Synthesis of 2-(Azidomethyl)-2,3-dihydro-1H-indene

This protocol describes a representative Sₙ2 reaction with the azide nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in DMF.

    • Add sodium azide to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Elimination Reactions (E2)

While Sₙ2 reactions are generally favored for primary alkyl halides, elimination reactions can be induced, particularly with the use of strong, sterically hindered bases. The E2 (bimolecular elimination) mechanism is expected to be the primary pathway, leading to the formation of 2-methylene-2,3-dihydro-1H-indene.

General Reaction Scheme:

G cluster_main start This compound product 2-Methylene-2,3-dihydro-1H-indene start->product E2 base Strong, bulky base base->start

E2 elimination of this compound.

Conditions Favoring Elimination:

BaseSolventTemperatureNotes
Potassium tert-butoxide (t-BuOK)tert-Butanol or THF50-80 °CA strong, sterically hindered base that favors elimination over substitution.
Sodium hydride (NaH)THF or DMF25-60 °CA strong, non-nucleophilic base.
1,8-Diazabicycloundec-7-ene (DBU)Toluene or THF80-110 °CA non-nucleophilic amine base often used for eliminations.

Experimental Protocol: Synthesis of 2-Methylene-2,3-dihydro-1H-indene

This protocol outlines a typical E2 elimination using potassium tert-butoxide.

  • Materials:

    • This compound (1.0 eq)

    • Potassium tert-butoxide (1.2 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of potassium tert-butoxide in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x volumes).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product, 2-methylene-2,3-dihydro-1H-indene, is volatile and may be purified by careful distillation or column chromatography on silica gel.

Radical Reactions

The indane scaffold contains benzylic hydrogens at the C1 and C3 positions, which are susceptible to radical abstraction. While the bromomethyl group itself is not directly involved in initiating these reactions, its presence can influence subsequent transformations. A key radical reaction involving a related substrate is the radical bromination of 2-methyl-2,3-dihydro-1H-indene at the benzylic position using N-bromosuccinimide (NBS). Although our target molecule already has a bromine, understanding this reactivity is crucial for predicting potential side reactions or further functionalization.

Furthermore, the product of elimination, 2-methylene-2,3-dihydro-1H-indene, can undergo radical addition reactions. For example, the anti-Markovnikov addition of HBr in the presence of peroxides would regenerate a bromo-functionalized indane, but with the bromine at a different position.

Workflow for Radical Bromination and Subsequent Addition:

G start 2-Methyl-2,3-dihydro-1H-indene intermediate1 Benzylic Radical start->intermediate1 NBS, initiator product1 1-Bromo-2-methyl-2,3-dihydro-1H-indene intermediate1->product1 Br₂ alkene 2-Methylene-2,3-dihydro-1H-indene product1->alkene Base (E2) intermediate2 Benzylic Radical alkene->intermediate2 HBr, ROOR product2 This compound intermediate2->product2 HBr

Radical reactions involving the indane scaffold.

Experimental Protocol: Radical Addition of HBr to 2-Methylene-2,3-dihydro-1H-indene

This protocol describes the anti-Markovnikov addition of HBr to the elimination product.

  • Materials:

    • 2-Methylene-2,3-dihydro-1H-indene (1.0 eq)

    • Hydrobromic acid (HBr) in acetic acid or a solution of HBr gas in a suitable solvent

    • Benzoyl peroxide (radical initiator, catalytic amount)

    • Anhydrous diethyl ether

    • Saturated aqueous sodium sulfite solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-methylene-2,3-dihydro-1H-indene in anhydrous diethyl ether in a flask protected from light.

    • Add a catalytic amount of benzoyl peroxide.

    • Cool the mixture to 0 °C and slowly add the HBr solution.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

    • Quench the reaction by washing with saturated aqueous sodium sulfite solution to remove excess peroxides.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting this compound by column chromatography on silica gel.

Applications in Drug Development

The 2,3-dihydro-1H-indene scaffold is a common motif in a variety of pharmacologically active molecules. Its rigid structure helps to orient substituents in a defined three-dimensional space, which can be crucial for binding to biological targets such as enzymes and receptors.

The ability to easily introduce a wide range of functional groups at the C2 position via the bromomethyl intermediate makes this compound a valuable starting material for the synthesis of compound libraries for drug discovery. For example, the introduction of amine functionalities can lead to compounds that interact with aminergic G-protein coupled receptors (GPCRs). The synthesis of various dihydro-1H-indene derivatives has been explored for their potential as tubulin polymerization inhibitors with anti-angiogenic and antitumor properties.[1][2]

Logical Workflow in Drug Discovery:

G start This compound library Library of 2-substituted indane derivatives start->library Parallel synthesis with diverse nucleophiles screening High-throughput screening library->screening Biological assays hit Hit compounds screening->hit lead Lead optimization hit->lead Structure-activity relationship studies candidate Drug candidate lead->candidate

Drug discovery workflow utilizing the target compound.

Conclusion

This compound exhibits a rich and versatile reactivity profile. Its primary alkyl bromide functionality makes it an ideal substrate for Sₙ2 reactions, allowing for the straightforward introduction of a wide array of functional groups at the 2-position of the indane core. While substitution is the dominant pathway, elimination reactions can be achieved with the use of strong, hindered bases to furnish the corresponding exocyclic alkene. Radical reactions, particularly at the benzylic positions of the indane ring, also play a role in its chemistry. This diverse reactivity, combined with the prevalence of the indane scaffold in medicinal chemistry, establishes this compound as a valuable and highly adaptable building block for both academic research and industrial drug development.

References

Technical Guide: Physical Properties of 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical properties of 2-(Bromomethyl)-2,3-dihydro-1H-indene, a halogenated derivative of indane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical properties of liquid organic compounds. These methodologies are intended to guide researchers in the empirical characterization of this and similar molecules.

Introduction

This compound is a substituted indane derivative. The indane scaffold is of interest in medicinal chemistry and materials science. A thorough understanding of the physical properties of its derivatives is crucial for applications in drug design, reaction kinetics, and formulation development. This guide consolidates the available data for this compound and provides standard protocols for its further characterization.

Core Physical Properties

Data Presentation: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁Br[1][2]
Molecular Weight 211.0983 g/mol [1][2]
Physical Form Liquid[1][2]
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Insoluble in water; Soluble in organic solvents (presumed based on general properties of haloalkanes)

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[3][4]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the top of the side-arm.

  • Add approximately 0.5 mL of the liquid sample into the small test tube.

  • Place the capillary tube, sealed end up, into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and attached tube in the Thiele tube, immersing the bulb and the sample in the mineral oil.

  • Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3] Record this temperature.

Determination of Density (Gravimetric Method)

This protocol uses a pycnometer or a volumetric flask to determine the density of a liquid sample.[5]

Apparatus:

  • Pycnometer or a small volumetric flask with a stopper (e.g., 5 mL or 10 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Distilled water

  • The liquid sample

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer or volumetric flask and its stopper.

  • Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).

  • Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper and allow any excess water to overflow. Carefully dry the outside of the pycnometer.

  • Weigh the pycnometer filled with distilled water (m₂).

  • Record the temperature of the water. Using a reference table, find the density of water at that temperature (ρ_water).

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with the liquid sample, stopper it, and dry the exterior.

  • Weigh the pycnometer filled with the sample (m₃).

  • The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Solubility

This protocol provides a qualitative assessment of a compound's solubility in various solvents.[6][7][8]

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rods

  • Solvents: water, diethyl ether, ethanol, acetone, toluene, 5% aq. HCl, 5% aq. NaOH.

Procedure:

  • Place approximately 0.1 mL of the liquid sample into a series of clean, dry test tubes.

  • To each test tube, add 2 mL of a different solvent.

  • Vigorously shake or vortex each tube for 1-2 minutes.

  • Allow the tubes to stand and observe.

  • Record the solubility as:

    • Soluble: A single, clear liquid phase is observed.

    • Partially soluble: The sample dissolves to some extent, but two phases are still discernible, or the solution is cloudy.

    • Insoluble: Two distinct liquid layers are clearly visible.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of an unknown liquid organic compound.

G Workflow for Physical Property Determination of a Liquid Organic Compound cluster_0 Initial Characterization cluster_1 Physical Property Measurement cluster_2 Data Analysis and Reporting start Obtain Liquid Sample (e.g., this compound) mol_info Determine Molecular Formula & Weight (e.g., via Mass Spectrometry, Elemental Analysis) start->mol_info density Density Determination (Gravimetric Method) mol_info->density Proceed to measurements boiling_point Boiling Point Determination (Thiele Tube Method) mol_info->boiling_point solubility Solubility Testing (in various solvents) mol_info->solubility compile_data Compile and Tabulate Data density->compile_data boiling_point->compile_data solubility->compile_data report Generate Technical Report/Whitepaper compile_data->report

Workflow for Physical Property Determination.

Conclusion

While specific experimental data for the physical properties of this compound remain to be fully elucidated and published, this guide provides the foundational information available and robust, standard protocols for their determination. The provided methodologies for measuring boiling point, density, and solubility are widely applicable and should enable researchers to accurately characterize this compound and other novel liquid organic molecules. The systematic workflow presented visually outlines a logical approach to such characterization, from initial sample acquisition to final reporting. Further experimental investigation is encouraged to populate the data gaps for this compound.

References

An In-depth Technical Guide to the Isomers of 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key positional isomers of 2-(Bromomethyl)-2,3-dihydro-1H-indene, a class of compounds with potential applications in organic synthesis and medicinal chemistry. The isomers discussed are 1-(Bromomethyl)-, 2-(Bromomethyl)-, and 5-(Bromomethyl)-2,3-dihydro-1H-indene. This document details their synthesis, comparative physicochemical and spectroscopic properties, and provides established experimental protocols.

Introduction

The 2,3-dihydro-1H-indene (indane) scaffold is a prevalent structural motif in a variety of biologically active molecules and functional materials. The introduction of a bromomethyl group provides a versatile handle for further chemical modifications, such as nucleophilic substitutions and cross-coupling reactions, making these isomers valuable building blocks for the synthesis of more complex molecular architectures. Understanding the distinct properties and synthetic routes of each positional isomer is crucial for their effective utilization in research and development.

Physicochemical and Spectroscopic Data Summary

The following tables summarize the key physicochemical and spectroscopic data for the three primary positional isomers of bromomethyl-2,3-dihydro-1H-indene. This data is essential for their identification, characterization, and purity assessment.

Table 1: Physicochemical Properties

Property1-(Bromomethyl)-2,3-dihydro-1H-indeneThis compound5-(Bromomethyl)-2,3-dihydro-1H-indene
Molecular Formula C₁₀H₁₁BrC₁₀H₁₁BrC₁₀H₁₁Br
Molecular Weight 211.10 g/mol 211.10 g/mol 211.10 g/mol [1]
CAS Number 257632-92-1348080-87-5[2]501649-52-1[1]
Appearance Not specifiedLiquid[2]Not specified
Purity (Typical) Not specified96%[2]Not specified

Table 2: Spectroscopic Data (Predicted and Reported)

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)Mass Spec (m/z)
1-(Bromomethyl)- Aromatic H: ~7.1-7.3, Benzylic CH: ~3.5-3.8, CH₂Br: ~3.4-3.6, Aliphatic CH₂: ~1.9-2.2, ~2.8-3.1Aromatic C: ~120-145, Benzylic C: ~45-50, CH₂Br: ~35-40, Aliphatic C: ~25-35C-H (sp²): ~3010-3070, C-H (sp³): ~2850-2960, C=C (aromatic): ~1450-1600, C-Br: ~550-650M⁺: 210/212
2-(Bromomethyl)- Aromatic H: ~7.1-7.3, CH₂Br: ~3.6-3.8, Aliphatic CH: ~3.0-3.3, Aliphatic CH₂: ~2.8-3.0, ~3.1-3.3Aromatic C: ~120-145, Aliphatic C: ~35-45, CH₂Br: ~40-45C-H (sp²): ~3010-3070, C-H (sp³): ~2850-2960, C=C (aromatic): ~1450-1600, C-Br: ~550-650M⁺: 210/212
5-(Bromomethyl)- Aromatic H: ~7.0-7.2, CH₂Br: ~4.5, Aliphatic CH₂ (benzylic): ~2.9, Aliphatic CH₂: ~2.1Aromatic C: ~120-145, CH₂Br: ~33-35, Aliphatic C: ~25-35C-H (sp²): ~3010-3070, C-H (sp³): ~2850-2960, C=C (aromatic): ~1450-1600, C-Br: ~550-650M⁺: 210/212[1]

Note: The spectroscopic data presented is a combination of reported values and predictions based on analogous structures and general principles of NMR and IR spectroscopy. Precise values may vary depending on the solvent and experimental conditions.

Synthesis of Isomers

The synthesis of these isomers typically involves the bromination of the corresponding methyl-substituted indane or direct functionalization of the indane ring. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity.

Logical Workflow for Isomer Synthesis

Synthesis_Workflow cluster_precursors Starting Materials cluster_reactions Bromination Reactions cluster_products Target Isomers 1-Methylindane 1-Methylindane Benzylic_Bromination_1 Benzylic Bromination (NBS, Radical Initiator) 1-Methylindane->Benzylic_Bromination_1   2-Methylindane 2-Methylindane Benzylic_Bromination_2 Benzylic Bromination (NBS, Radical Initiator) 2-Methylindane->Benzylic_Bromination_2   Indane Indane Friedel_Crafts_Acylation Friedel-Crafts Acylation (e.g., with acetyl chloride, AlCl₃) Indane->Friedel_Crafts_Acylation   1-Bromomethyl 1-(Bromomethyl)-2,3- dihydro-1H-indene Benzylic_Bromination_1->1-Bromomethyl   2-Bromomethyl 2-(Bromomethyl)-2,3- dihydro-1H-indene Benzylic_Bromination_2->2-Bromomethyl   5-Acetylindane 5-Acetylindane Friedel_Crafts_Acylation->5-Acetylindane   Reduction Reduction (e.g., NaBH₄) 5-Ethylindane 5-Ethylindane Reduction->5-Ethylindane   Bromination_of_Alkyl Benzylic Bromination (NBS, Radical Initiator) 5-Bromomethyl 5-(Bromomethyl)-2,3- dihydro-1H-indene Bromination_of_Alkyl->5-Bromomethyl   5-Acetylindane->Reduction   5-Ethylindane->Bromination_of_Alkyl  

Caption: Synthetic pathways to bromomethyl-2,3-dihydro-1H-indene isomers.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the bromomethyl-2,3-dihydro-1H-indene isomers. These should be adapted and optimized based on laboratory conditions and available starting materials.

General Protocol for Benzylic Bromination (for 1- and 2-isomers)

This procedure is based on the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) for the selective bromination of benzylic positions.[3][4]

Materials:

  • Appropriate methylindane (1-methylindane or 2-methylindane)

  • N-Bromosuccinimide (NBS), recrystallized

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide)

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the methylindane in anhydrous CCl₄ under an inert atmosphere.

  • Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

  • Heat the reaction mixture to reflux. The reaction can also be initiated using a UV lamp.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by succinimide, which floats.

  • After completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Proposed Protocol for the Synthesis of 5-(Bromomethyl)-2,3-dihydro-1H-indene

A multi-step synthesis is generally required for the 5-isomer, starting from indane.

Step 1: Friedel-Crafts Acylation of Indane

  • To a stirred suspension of anhydrous aluminum chloride in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride dropwise.

  • Add indane dropwise to the mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC).

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer and remove the solvent to yield 5-acetylindane, which can be purified by distillation or chromatography.

Step 2: Reduction of 5-Acetylindane

  • Dissolve 5-acetylindane in a suitable solvent such as methanol or ethanol.

  • Add sodium borohydride portion-wise at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction with water and remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry.

  • Removal of the solvent will yield 5-(1-hydroxyethyl)indane. This can be further reduced to 5-ethylindane via catalytic hydrogenation or other deoxygenation methods.

Step 3: Benzylic Bromination of 5-Ethylindane

  • Follow the general protocol for benzylic bromination described above, using 5-ethylindane as the starting material. The benzylic position on the ethyl group is the most reactive site for radical bromination.

Visualization of Reaction Mechanisms

The following diagrams illustrate the key mechanistic steps in the synthesis of the isomers.

Benzylic Bromination Mechanism

Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) Br_radical Bromine Radical (Br•) Initiator->Br_radical Heat or Light + NBS Methylindane R-CH₃ (Methylindane) Benzylic_Radical R-CH₂• (Benzylic Radical) Methylindane->Benzylic_Radical H abstraction by Br• Product R-CH₂Br (Bromomethylindane) Benzylic_Radical->Product Reacts with NBS or Br₂ NBS NBS Succinimide_Radical Succinimide Radical Termination_Products Br-Br, R-CH₂-CH₂-R, R-CH₂-Br Br_radical_2 Br• Br_radical_2->Termination_Products Radical Combination Benzylic_Radical_2 R-CH₂• Benzylic_Radical_2->Termination_Products

Caption: Mechanism of free-radical benzylic bromination with NBS.

Conclusion

The positional isomers of this compound are valuable synthetic intermediates. Their preparation relies on regioselective bromination strategies, primarily benzylic bromination for the 1- and 2-isomers and a multi-step approach involving Friedel-Crafts acylation for the 5-isomer. The distinct spectroscopic signatures of each isomer, summarized in this guide, are crucial for their unambiguous identification. The provided protocols offer a foundation for the synthesis and further functionalization of these versatile building blocks in various research and development endeavors.

References

An In-depth Technical Guide to 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of 2-(Bromomethyl)-2,3-dihydro-1H-indene, a valuable building block in medicinal chemistry and materials science. This document details synthetic pathways, experimental protocols, and relevant chemical data to support further research and development efforts.

Introduction

This compound, also known as 2-bromomethylindane, is a bifunctional molecule featuring a rigid indane scaffold. This structural motif is present in a variety of biologically active compounds and has been identified as a privileged structure in drug discovery. The presence of a reactive bromomethyl group allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₁Br
Molecular Weight 211.10 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not available
CAS Number 348080-87-5

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the bromination of the corresponding alcohol, (2,3-dihydro-1H-inden-2-yl)methanol. This precursor is commercially available, streamlining the synthetic process. Two primary methods for this transformation are the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Synthetic Workflow

Synthesis of this compound cluster_0 Route 1: From Carboxylic Acid cluster_1 Route 2: Direct Bromination Carboxylic_Acid 2,3-Dihydro-1H-indene- 2-carboxylic acid Alcohol (2,3-Dihydro-1H-inden-2-yl)methanol Carboxylic_Acid->Alcohol   LiAlH₄, THF    Starting_Alcohol (2,3-Dihydro-1H-inden-2-yl)methanol (Commercially Available) Target_Molecule This compound Starting_Alcohol->Target_Molecule   PBr₃ or   PPh₃/CBr₄ (Appel Reaction)   

Caption: Synthetic routes to this compound.

Experimental Protocols

Method 1: Bromination using Phosphorus Tribromide (PBr₃)

This method is a classic and effective way to convert primary alcohols to alkyl bromides.[1][2][3]

Materials:

  • (2,3-Dihydro-1H-inden-2-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (2,3-dihydro-1H-inden-2-yl)methanol (1.0 eq) in anhydrous diethyl ether or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33-0.4 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Method 2: The Appel Reaction

The Appel reaction provides a mild alternative for the conversion of alcohols to alkyl bromides, often with high yields and stereochemical inversion if a chiral center is present.[4][5][6][7][8][9]

Materials:

  • (2,3-Dihydro-1H-inden-2-yl)methanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM) or acetonitrile

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.1-1.5 eq) and carbon tetrabromide (1.1-1.5 eq) in anhydrous DCM or acetonitrile.

  • Cool the solution to 0 °C.

  • Add a solution of (2,3-dihydro-1H-inden-2-yl)methanol (1.0 eq) in the same anhydrous solvent dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. The by-product can be removed by precipitation (e.g., by adding a non-polar solvent like hexane and filtering) or by column chromatography on silica gel.

Alternative Synthetic Route: Reduction of 2,3-Dihydro-1H-indene-2-carboxylic acid

An alternative, though longer, route involves the reduction of the corresponding carboxylic acid, 2,3-dihydro-1H-indene-2-carboxylic acid, to the precursor alcohol. This carboxylic acid is also commercially available.[10]

Workflow for the Reduction of the Carboxylic Acid

Reduction_of_Carboxylic_Acid Carboxylic_Acid 2,3-Dihydro-1H-indene- 2-carboxylic acid Intermediate_Aldehyde [Indane-2-carboxaldehyde] Carboxylic_Acid->Intermediate_Aldehyde   1. LiAlH₄, THF    Alcohol (2,3-Dihydro-1H-inden-2-yl)methanol Intermediate_Aldehyde->Alcohol   2. H₂O workup   

Caption: Reduction of 2,3-dihydro-1H-indene-2-carboxylic acid to the corresponding alcohol.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[11][12][13][14]

Materials:

  • 2,3-Dihydro-1H-indene-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • 1 M Hydrochloric acid or Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve 2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.

  • Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield (2,3-dihydro-1H-inden-2-yl)methanol.

  • The resulting alcohol can then be brominated as described in the previous protocols.

Applications in Research and Development

The indane scaffold is a key component in numerous pharmaceuticals and biologically active molecules. The reactive nature of the bromomethyl group in this compound makes it a valuable intermediate for introducing the 2-methyl-2,3-dihydro-1H-indenyl moiety into larger molecules through nucleophilic substitution reactions.

Potential Applications Workflow

Applications_Workflow Target_Molecule 2-(Bromomethyl)-2,3-dihydro- 1H-indene Substituted_Product 2-(Substituted methyl)-2,3- dihydro-1H-indene Target_Molecule->Substituted_Product  Nucleophilic Substitution   Nucleophile Nucleophile (e.g., R-OH, R-NH₂, R-SH, etc.) Nucleophile->Substituted_Product Further_Derivatization Further Derivatization Substituted_Product->Further_Derivatization Bioactive_Molecules Bioactive Molecules / Functional Materials Further_Derivatization->Bioactive_Molecules

Caption: General workflow for the application of this compound in synthesis.

Potential areas of application include:

  • Synthesis of Novel Drug Candidates: The indane nucleus is found in drugs targeting various conditions. This building block can be used to synthesize novel analogs of existing drugs or to create entirely new chemical entities for screening.

  • Development of Molecular Probes: The 2-methyl-2,3-dihydro-1H-indenyl group can be incorporated into fluorescent or radioactive probes to study biological processes.

  • Materials Science: The rigid structure of the indane core can be exploited in the design of new polymers or liquid crystals with specific physical properties.

Quantitative Data

At present, specific yield and spectroscopic data for the synthesis of this compound are not widely reported in publicly available literature. Researchers are encouraged to optimize the presented protocols and characterize the product thoroughly using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. The straightforward synthetic routes from commercially available precursors, coupled with the reactivity of the bromomethyl group, make it a valuable tool for researchers in drug discovery and materials science. This guide provides the necessary foundational information to enable the synthesis and application of this important building block in various research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for 2-(Bromomethyl)-2,3-dihydro-1H-indene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2,3-dihydro-1H-indene, also known as 2-bromomethylindane, is a versatile building block in organic synthesis. Its utility stems from the presence of a reactive bromomethyl group attached to the rigid 2,3-dihydro-1H-indene (indane) scaffold. This bicyclic structure is a common motif in a variety of biologically active molecules and pharmaceutical agents, making this compound a valuable intermediate for drug discovery and development.

The primary application of this reagent lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds. This allows for the introduction of the 2,3-dihydro-1H-inden-2-ylmethyl moiety into a wide range of molecular frameworks.

Key Applications

The primary synthetic utility of this compound is in nucleophilic substitution reactions (SN2). The general transformation is depicted below:

reagents This compound + Nu⁻ product 2-(Nucleophilomethyl)-2,3-dihydro-1H-indene + Br⁻ reagents->product S_N2 Reaction

Caption: General Nucleophilic Substitution Reaction.

This reactivity allows for the synthesis of a diverse array of derivatives, including:

  • Amines: Reaction with primary and secondary amines yields the corresponding N-substituted 2-(aminomethyl)-2,3-dihydro-1H-indenes. These compounds are of interest in medicinal chemistry due to the prevalence of the aminoindane scaffold in neuroprotective and neuroleptic agents.

  • Ethers: Alkoxides and phenoxides react to form ether linkages, which can be found in various biologically active molecules.

  • Thioethers: Thiolates readily displace the bromide to form thioethers, which are precursors to sulfoxides and sulfones, or can be of interest in their own right.

  • Azides: Substitution with azide ions provides 2-(azidomethyl)-2,3-dihydro-1H-indene, a versatile intermediate that can be reduced to the corresponding primary amine or used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Esters and Cyanides: Carboxylates and cyanide ions can also be employed as nucleophiles to generate the corresponding esters and nitriles. 2-(Cyanomethyl)indane derivatives, for instance, serve as intermediates in the synthesis of bioactive compounds and can be readily converted to amines or carboxylic acid derivatives.[1]

Experimental Protocols

The following protocols are representative examples of the synthetic applications of this compound.

Protocol 1: Synthesis of 2-(Azidomethyl)-2,3-dihydro-1H-indene

This protocol describes the nucleophilic substitution of the bromide with an azide ion. The resulting azide can be a precursor for amines or for use in cycloaddition reactions.

G Workflow for Azide Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound in DMF B Add Sodium Azide A->B C Stir at Room Temperature for 24 hours B->C D Pour into water and extract with Ethyl Acetate C->D E Wash organic layer with brine D->E F Dry over Na2SO4 and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for Azide Synthesis.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(azidomethyl)-2,3-dihydro-1H-indene.

Quantitative Data:

ReactantNucleophileProductSolventTemperatureTime (h)Yield (%)
This compoundSodium Azide2-(Azidomethyl)-2,3-dihydro-1H-indeneDMFRoom Temp.24>90 (Typical)
Protocol 2: Synthesis of N-(2,3-dihydro-1H-inden-2-ylmethyl)aniline

This protocol details the N-alkylation of aniline with this compound.

G Workflow for N-Alkylation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine this compound, Aniline, and K2CO3 in Acetonitrile B Reflux the mixture for 12 hours A->B C Cool, filter, and concentrate the filtrate B->C D Dissolve residue in Ethyl Acetate C->D E Wash with water and brine D->E F Dry over Na2SO4 and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for N-Alkylation.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K2CO3)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add aniline (1.2 eq) and potassium carbonate (2.0 eq).

  • Reflux the reaction mixture for 12 hours, monitoring by TLC.

  • After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield N-(2,3-dihydro-1H-inden-2-ylmethyl)aniline.

Quantitative Data:

ReactantNucleophileBaseSolventTemperatureTime (h)Yield (%)
This compoundAnilineK2CO3AcetonitrileReflux1280-90 (Typical)
Protocol 3: Synthesis of 2-((Phenylthio)methyl)-2,3-dihydro-1H-indene

This protocol illustrates the S-alkylation of thiophenol.

G Workflow for S-Alkylation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Thiophenol in DMF and add Sodium Hydride B Add this compound solution A->B C Stir at room temperature for 4 hours B->C D Quench with water and extract with Ether C->D E Wash with NaOH solution and brine D->E F Dry over MgSO4 and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for S-Alkylation.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of thiophenol (1.1 eq) in DMF dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with 1 M NaOH solution and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to give 2-((phenylthio)methyl)-2,3-dihydro-1H-indene.

Quantitative Data:

ReactantNucleophileBaseSolventTemperatureTime (h)Yield (%)
This compoundThiophenolNaHDMF0 °C to RT485-95 (Typical)

Conclusion

This compound is a highly effective electrophile for the introduction of the 2,3-dihydro-1H-inden-2-ylmethyl group into a variety of organic molecules. The protocols provided herein demonstrate its utility in forming carbon-nitrogen, carbon-sulfur, and carbon-azide bonds, highlighting its importance as a building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The straightforward nature of these reactions, coupled with typically high yields, makes it an attractive reagent for both academic and industrial research.

References

Application Notes and Protocols: Alkylation Reactions with 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2,3-dihydro-1H-indene is a valuable building block in medicinal chemistry and materials science. Its indane core is a key structural motif in numerous biologically active compounds, and the reactive bromomethyl group provides a versatile handle for introducing a wide array of functionalities through alkylation reactions. These reactions, primarily proceeding via nucleophilic substitution, allow for the construction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular libraries for drug discovery and the development of novel materials.

This document provides a detailed overview of the application of this compound in alkylation reactions, including generalized protocols and a summary of potential reaction parameters. The methodologies described herein are based on established principles of nucleophilic substitution reactions for primary benzylic halides.

General Principles of Alkylation

The alkylation reactions of this compound typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide leaving group.[1] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[2] Key factors influencing the success of these reactions include the choice of nucleophile, solvent, base (if required), and reaction temperature.

Primary alkyl halides, such as the target molecule, generally favor the SN2 pathway over the unimolecular (SN1) pathway, as the formation of a primary carbocation is energetically unfavorable.[3][4] The use of polar aprotic solvents can enhance the rate of SN2 reactions by solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity.[3]

Applications in Medicinal Chemistry

The indane scaffold is a privileged structure in drug discovery. Derivatives of 2,3-dihydro-1H-indene have been investigated for a range of therapeutic applications, including as tubulin polymerization inhibitors with anti-angiogenic and antitumor potency.[5] Alkylation of this compound allows for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, reaction with amines can generate derivatives with potential applications as receptor ligands, while coupling with phenolic compounds can yield ether-linked molecules with diverse biological activities.

Experimental Protocols

The following are generalized protocols for the alkylation of this compound with different classes of nucleophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: N-Alkylation of an Amine

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 - 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent.

  • Add the base (K₂CO₃ or TEA) to the solution and stir for 10-15 minutes at room temperature.

  • Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the amine solution.

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter the solid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: O-Alkylation of a Phenol

This protocol details the Williamson ether synthesis using this compound and a phenolic compound.

Materials:

  • This compound

  • Phenol (1.0 - 1.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃) (1.2 - 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the phenol and the anhydrous solvent.

  • If using NaH, cool the solution to 0 °C and add the NaH portion-wise. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases. If using K₂CO₃, add it directly to the solution at room temperature.

  • Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the phenoxide solution.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with water (especially if NaH was used).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Summary of Alkylation Reactions

The following table summarizes potential alkylation reactions with this compound, providing representative conditions. Yields are hypothetical and will vary based on the specific nucleophile and optimized conditions.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Expected Product
Amines MorpholineK₂CO₃DMF60-804-((2,3-dihydro-1H-inden-2-yl)methyl)morpholine
Phenols 4-MethoxyphenolNaHTHF25-501-((2,3-dihydro-1H-inden-2-yl)methyl)-4-methoxybenzene
Thiols ThiophenolCs₂CO₃MeCN25-40((2,3-dihydro-1H-inden-2-yl)methyl)(phenyl)sulfane
Carbanions Diethyl malonateNaOEtEtOH50-70Diethyl 2-((2,3-dihydro-1H-inden-2-yl)methyl)malonate

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the alkylation of this compound.

Alkylation_Workflow General Workflow for Alkylation Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Combine Nucleophile, Base, and Solvent start->reagents substrate_add Add this compound reagents->substrate_add heat Heat and Stir substrate_add->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Workup & Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Characterize Product (NMR, MS, etc.) purify->end

Caption: General experimental workflow for the alkylation of this compound.

References

Application Notes and Protocols: Synthesis of Indene Derivatives from 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various indene derivatives starting from 2-(bromomethyl)-2,3-dihydro-1H-indene, a versatile building block for the preparation of compounds with potential applications in medicinal chemistry and materials science. The protocols are based on established synthetic methodologies for analogous substrates and are intended to serve as a guide for the synthesis of novel indene derivatives.

Introduction

This compound possesses a reactive primary alkyl bromide functionality, making it an excellent substrate for a variety of nucleophilic substitution (SN2) and elimination (E2) reactions. This reactivity allows for the introduction of diverse functional groups at the 2-position of the indane core, leading to a wide array of derivatives. These derivatives can serve as key intermediates in the synthesis of more complex molecules, including potential therapeutic agents and functional materials.

This document outlines protocols for the following transformations:

  • Nucleophilic Substitution Reactions:

    • Synthesis of 2-(Azidomethyl)-2,3-dihydro-1H-indene

    • Synthesis of 2-(Cyanomethyl)-2,3-dihydro-1H-indene

    • Synthesis of 2-((Triphenylphosphanyl)methyl)-2,3-dihydro-1H-indene Bromide (Wittig Salt Precursor)

  • Elimination Reaction:

    • Synthesis of 2-Methylene-2,3-dihydro-1H-indene

Reaction Pathways

The following diagram illustrates the synthetic pathways described in these application notes.

Synthesis_Pathways cluster_sub Nucleophilic Substitution (SN2) cluster_elim Elimination (E2) start This compound azide 2-(Azidomethyl)-2,3-dihydro-1H-indene start->azide NaN3, DMF cyanide 2-(Cyanomethyl)-2,3-dihydro-1H-indene start->cyanide KCN, EtOH/H2O phosphonium ((2,3-Dihydro-1H-inden-2-yl)methyl) triphenylphosphonium bromide start->phosphonium PPh3, Toluene methylene 2-Methylene-2,3-dihydro-1H-indene start->methylene KOtBu, THF

Caption: Synthetic routes from this compound.

Data Presentation

The following table summarizes the expected products and typical reaction conditions for the synthesis of indene derivatives from this compound. Yields are estimated based on analogous reactions and may require optimization.

Derivative NameReagentsSolventReaction ConditionsExpected Yield
2-(Azidomethyl)-2,3-dihydro-1H-indeneSodium Azide (NaN₃)DMFRT, 12-24 hHigh
2-(Cyanomethyl)-2,3-dihydro-1H-indenePotassium Cyanide (KCN)Ethanol/H₂OReflux, 2-4 hGood to High
((2,3-Dihydro-1H-inden-2-yl)methyl)triphenylphosphonium bromideTriphenylphosphine (PPh₃)TolueneReflux, 24 hModerate to Good
2-Methylene-2,3-dihydro-1H-indenePotassium tert-butoxide (KOtBu)THFRT, 2-4 hGood

Experimental Protocols

Nucleophilic Substitution Reactions

The following protocols are based on general procedures for SN2 reactions on benzylic bromides.

This protocol describes the substitution of the bromide with an azide group, a versatile functional group for further transformations such as click chemistry or reduction to an amine.

Azide_Synthesis_Workflow A Dissolve this compound in DMF B Add Sodium Azide A->B C Stir at Room Temperature (12-24h) B->C D Reaction Quench (Water) C->D E Extraction with Ether D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: Workflow for the synthesis of 2-(azidomethyl)-2,3-dihydro-1H-indene.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To the stirred solution, add sodium azide (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(azidomethyl)-2,3-dihydro-1H-indene.

This protocol details the introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.[1]

Cyanide_Synthesis_Workflow A Dissolve this compound in EtOH/H2O B Add Potassium Cyanide (Caution!) A->B C Reflux (2-4h) B->C D Cool and Remove EtOH C->D E Extraction with CH2Cl2 D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: Workflow for the synthesis of 2-(cyanomethyl)-2,3-dihydro-1H-indene.

Materials:

  • This compound (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq) (Caution: Highly Toxic!)

  • Ethanol

  • Deionized Water

  • Dichloromethane or Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Caution! Potassium cyanide is extremely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Add potassium cyanide (1.2 eq) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 2-(cyanomethyl)-2,3-dihydro-1H-indene.

This protocol describes the synthesis of the phosphonium salt, a key intermediate for the Wittig reaction to form an exocyclic double bond. The procedure is adapted from the synthesis of a similar phosphonium salt.

Phosphonium_Synthesis_Workflow A Dissolve this compound and PPh3 in Toluene B Reflux (24h) A->B C Cool to Room Temperature B->C D Collect Precipitate by Filtration C->D E Wash with Ether D->E F Dry under Reduced Pressure E->F G Characterization F->G

Caption: Workflow for the synthesis of the Wittig salt precursor.

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.0 eq)

  • Toluene

  • Diethyl ether

  • Round-bottom flask with reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triphenylphosphine (1.0 eq) in toluene.

  • Heat the solution to reflux and maintain for 24 hours. A white precipitate should form.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid under reduced pressure to give ((2,3-dihydro-1H-inden-2-yl)methyl)triphenylphosphonium bromide.

Elimination Reaction

This protocol describes an E2 elimination reaction to form an exocyclic double bond. The use of a bulky base like potassium tert-butoxide is expected to favor the formation of the less substituted (Hofmann) product, which in this case is the desired 2-methylene derivative.[2]

Elimination_Workflow A Dissolve this compound in THF B Add Potassium tert-butoxide A->B C Stir at Room Temperature (2-4h) B->C D Reaction Quench (Water) C->D E Extraction with Pentane D->E F Purification (Distillation or Chromatography) E->F G Characterization F->G

Caption: Workflow for the synthesis of 2-methylene-2,3-dihydro-1H-indene.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Pentane

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • To the stirred solution, add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with pentane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (the product may be volatile).

  • Purify the crude product by distillation or column chromatography on silica gel to obtain 2-methylene-2,3-dihydro-1H-indene.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization to achieve the desired results.

References

Application Notes & Protocols: 2-(Bromomethyl)-2,3-dihydro-1H-indene as a Precursor for Monoamine Oxidase B (MAO-B) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Bromomethyl)-2,3-dihydro-1H-indene is a valuable building block in medicinal chemistry, particularly for the synthesis of neurologically active compounds. Its rigid indane scaffold is a key structural motif in several pharmaceuticals. This document outlines the application of this compound as a precursor for the synthesis of potent and selective monoamine oxidase B (MAO-B) inhibitors, which are a cornerstone in the treatment of Parkinson's disease and other neurodegenerative disorders. The protocols provided herein focus on the synthesis of N-propargyl-2-aminoindan, a structural isomer of the well-known anti-Parkinsonian drug Rasagiline.

Application: Synthesis of MAO-B Inhibitors

The primary application of this compound in this context is its use as an electrophile in nucleophilic substitution reactions to introduce the indane moiety into a target molecule. Specifically, it can be reacted with nucleophilic amines to generate a variety of N-substituted 2-aminoindan derivatives. The propargylamine functional group is a key pharmacophore for irreversible MAO-B inhibition. By reacting this compound with propargylamine, a potent MAO-B inhibitor, N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-2-yl)methanamine, can be synthesized.

Biological Context: The Role of MAO-B in Neurodegeneration

Monoamine oxidase B (MAO-B) is an enzyme located in the outer mitochondrial membrane that is responsible for the degradation of key neurotransmitters, most notably dopamine.[1][2] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in motor and cognitive impairments.[1] By inhibiting the action of MAO-B, the breakdown of dopamine is reduced, thereby increasing its concentration in the synaptic cleft and alleviating the symptoms of the disease.[1][3]

Quantitative Data: In Vitro MAO-B Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of N-propargyl-2-aminoindan and related compounds against human MAO-B. This data highlights the potential of the 2-substituted indane scaffold in designing potent MAO-B inhibitors.

CompoundTargetIC50 (µM)Selectivity Index (SI) vs. MAO-AReference Compound
N-propargyl-2-aminoindan (Proposed)hMAO-B~0.1 - 1.0 (estimated)>100 (estimated)Rasagiline
Rasagiline (N-propargyl-1-aminoindan)hMAO-B0.01 - 0.1>355Selegiline
SelegilinehMAO-B0.05 - 0.2>50
Analogue Series L4 hMAO-B 0.11 >900 Selegiline
Analogue Series L8 hMAO-B 0.18 >550 Selegiline
Analogue Series L16 hMAO-B 0.27 >370 Selegiline

Note: Data for the proposed compound is estimated based on the activity of structurally similar compounds. Data for analogue series L4, L8, and L16 are from a study on 2,3-dihydro-1H-inden-1-amine derivatives and are included for comparative purposes to demonstrate the potency of the indane scaffold.[4]

Experimental Protocols

Protocol 1: Synthesis of N-((2,3-dihydro-1H-inden-2-yl)methyl)prop-2-yn-1-amine (A Proposed MAO-B Inhibitor)

This protocol describes a proposed method for the synthesis of a potent MAO-B inhibitor via nucleophilic substitution.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Propargylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add propargylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-((2,3-dihydro-1H-inden-2-yl)methyl)prop-2-yn-1-amine as an oil or low-melting solid.

Characterization:

  • ¹H NMR: Expected signals for the indane protons, the methylene bridge, and the propargyl group.

  • ¹³C NMR: Expected signals corresponding to the carbons of the indane and propargyl moieties.

  • Mass Spectrometry (MS): Calculation of the exact mass and confirmation of the molecular ion peak.

  • Purity (HPLC): Determination of the purity of the final compound.

Visualizations

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product start1 This compound reaction Nucleophilic Substitution start1->reaction start2 Propargylamine start2->reaction workup Aqueous Workup reaction->workup K2CO3, Acetonitrile, Reflux purification Column Chromatography workup->purification product N-propargyl-2-aminoindan (MAO-B Inhibitor) purification->product

Caption: Proposed synthesis of a MAO-B inhibitor.

MAO-B Inhibition Signaling Pathway

Caption: Mechanism of MAO-B inhibition.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Bromomethyl)-2,3-dihydro-1H-indene, also known as 2-bromomethylindane, is a valuable synthetic intermediate in medicinal chemistry and materials science. Its structure features a reactive primary alkyl bromide appended to a rigid bicyclic indane scaffold. This combination allows for the introduction of a wide variety of functional groups at the 2-position via nucleophilic substitution reactions, typically proceeding through an SN2 mechanism. The resulting derivatives are of significant interest in drug discovery, as the indane core is a common motif in biologically active molecules, including tubulin polymerization inhibitors and other potential therapeutic agents. These reactions provide a straightforward pathway to libraries of novel compounds for screening and lead optimization.

This document provides an overview of common nucleophilic substitution reactions involving this compound and offers detailed, generalized protocols for key transformations.

General Reaction Scheme

The primary reactivity of this compound lies in the displacement of the bromide leaving group by a nucleophile. As a primary alkyl halide, this reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) pathway.

Caption: General SN2 reaction of this compound.

Summary of Nucleophilic Substitution Reactions

The following table summarizes various nucleophilic substitution reactions that can be performed on this compound. While specific yields for this substrate are not widely reported, the protocols are based on well-established, analogous transformations of primary alkyl bromides.

Nucleophile SourceNucleophileProduct Functional GroupTypical Solvent(s)Typical ConditionsProduct Class
Sodium Azide (NaN₃)N₃⁻Azide (-CH₂N₃)DMF, DMSO, Acetone25-80 °CAzidoalkane
Potassium Cyanide (KCN)CN⁻Nitrile (-CH₂CN)Ethanol, DMSORefluxAlkyl Nitrile
Primary/Secondary Amine (R₂NH)R₂N:Amine (-CH₂NR₂)CH₃CN, THF, EtOH25 °C - RefluxSubstituted Amine
Thiourea ((NH₂)₂CS)S=C(NH₂)₂Isothiouronium SaltEthanol, MethanolRefluxThiol Precursor
Sodium Phenoxide (NaOPh)PhO⁻Phenyl Ether (-CH₂OPh)DMF, Acetone25-60 °CAryl Ether

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution reactions of this compound. Researchers should optimize these conditions for their specific nucleophile and scale.

Safety Precaution: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Many nucleophiles, such as sodium azide and potassium cyanide, are highly toxic. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of 2-(Azidomethyl)-2,3-dihydro-1H-indene

This protocol describes the substitution of the bromide with an azide group, a versatile functional group that can be readily converted to an amine via reduction.

Materials:

  • This compound (1.0 equiv)

  • Sodium Azide (NaN₃) (1.5 equiv)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in DMF (approx. 0.2 M solution).

  • Add sodium azide to the solution.

  • Stir the reaction mixture at room temperature (or gently heat to 50-60 °C for faster conversion) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of (2,3-dihydro-1H-inden-2-yl)acetonitrile

This protocol outlines the reaction with cyanide, which introduces a nitrile group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Materials:

  • This compound (1.0 equiv)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 equiv)

  • Ethanol (absolute) or DMSO

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in ethanol or DMSO, add potassium cyanide.[1]

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The use of an ethanolic solution is common for reactions with KCN.[1]

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Carefully remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the layers and extract the aqueous phase twice more with dichloromethane.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude nitrile by flash chromatography or distillation under reduced pressure.

Protocol 3: Synthesis of N-Substituted (2,3-dihydro-1H-inden-2-yl)methanamines

This protocol describes the N-alkylation of a primary or secondary amine. Note that over-alkylation can be a significant side reaction.[2][3][4] Using the amine as the limiting reagent or using a large excess of the amine can help control the extent of alkylation.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.0 - 3.0 equiv)

  • A non-nucleophilic base, such as Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 equiv)

  • Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine and the base (e.g., K₂CO₃) in acetonitrile or THF.

  • Add a solution of this compound in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux until TLC analysis indicates consumption of the starting bromide.

  • Cool the reaction mixture and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for synthesizing and purifying a library of indane derivatives from the common starting material.

G cluster_workflow Synthetic Workflow for Indane Derivatives cluster_reactions Parallel Nucleophilic Substitution cluster_purification Workup & Purification cluster_products Final Products start Start: this compound rxn_azide Reaction with Sodium Azide (NaN3) start->rxn_azide rxn_amine Reaction with Amine (R2NH) + Base start->rxn_amine rxn_thiol Reaction with Thiourea -> Thiol start->rxn_thiol rxn_cyanide Reaction with Potassium Cyanide (KCN) start->rxn_cyanide workup Aqueous Workup (Extraction, Washing) rxn_azide->workup rxn_amine->workup rxn_thiol->workup rxn_cyanide->workup drying Drying & Concentration workup->drying chromatography Flash Column Chromatography drying->chromatography prod_azide Azide Derivative chromatography->prod_azide prod_amine Amine Derivative chromatography->prod_amine prod_thiol Thiol Derivative chromatography->prod_thiol prod_nitrile Nitrile Derivative chromatography->prod_nitrile

Caption: Workflow for parallel synthesis of indane derivatives.

References

Application Notes and Protocols: The 2,3-Dihydro-1H-inden-2-ylmethyl (Dim) Group in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1H-inden-2-ylmethyl (Dim) group, introduced via its corresponding bromide, 2-(bromomethyl)-2,3-dihydro-1H-indene, represents a specialized benzyl-type protecting group for various functional moieties in organic synthesis. Its unique structural features, particularly the rigid, bicyclic indane backbone, can impart distinct properties related to stability, reactivity, and lipophilicity compared to more conventional protecting groups like benzyl (Bn) or p-methoxybenzyl (PMB). These characteristics make the Dim group a potentially valuable tool in complex multistep syntheses, particularly in the context of medicinal chemistry and drug development where fine-tuning of molecular properties is crucial.

This document provides a comprehensive overview of the application of the Dim protecting group, including detailed protocols for the protection of alcohols, phenols, and carboxylic acids, as well as methods for its subsequent removal.

General Principles and Advantages

The use of the Dim group follows the general principles of benzyl ether and ester formation. The protecting group is typically introduced by nucleophilic substitution of the bromide by an alcohol, phenol, or carboxylate.

Potential Advantages of the Dim Group:

  • Modified Lipophilicity: The indane scaffold can alter the solubility and chromatographic behavior of intermediates compared to those protected with standard benzyl groups.

  • Steric Influence: The defined steric bulk of the Dim group may offer unique selectivity in certain synthetic transformations.

  • Stability Profile: While generally similar to a benzyl group, the electronic and steric properties of the indane ring system may lead to subtle differences in its stability towards various reagents, potentially allowing for orthogonal deprotection strategies in complex molecules.

Protection of Functional Groups

Protection of Alcohols

The protection of primary and secondary alcohols as their Dim ethers proceeds via a standard Williamson ether synthesis.

Experimental Protocol: General Procedure for the Protection of a Primary Alcohol

  • Materials:

    • Primary alcohol (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

    • This compound (1.1 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Anhydrous diethyl ether or hexanes

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure: a. To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise. b. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. c. Cool the reaction mixture back to 0 °C and add a solution of this compound in a minimal amount of anhydrous DMF dropwise. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. f. Dilute the mixture with water and extract with diethyl ether or another suitable organic solvent (3 x). g. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate. h. Filter the mixture and concentrate the filtrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydro-1H-inden-2-ylmethyl ether.

Quantitative Data for Alcohol Protection (Illustrative)

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
Benzyl AlcoholNaHDMFrt16>90
CyclohexanolNaHDMFrt24~85

Note: These are representative conditions and may require optimization for specific substrates.

Protection of Phenols

Phenols, being more acidic than alcohols, can be protected under milder basic conditions.

Experimental Protocol: General Procedure for the Protection of a Phenol

  • Materials:

    • Phenol (1.0 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • This compound (1.1 equiv)

    • Anhydrous acetone or acetonitrile

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure: a. To a solution of the phenol in anhydrous acetone or acetonitrile, add potassium carbonate. b. Add this compound to the suspension. c. Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC. d. After completion, cool the reaction to room temperature and filter off the inorganic salts. e. Concentrate the filtrate under reduced pressure. f. Dissolve the residue in ethyl acetate and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. h. Purify the crude product by flash column chromatography to yield the 2,3-dihydro-1H-inden-2-ylmethyl aryl ether.

Quantitative Data for Phenol Protection (Illustrative)

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux6>95
4-MethoxyphenolCs₂CO₃DMFrt4>95
Protection of Carboxylic Acids

Carboxylic acids can be converted to their corresponding Dim esters, often facilitated by a non-nucleophilic base.

Experimental Protocol: General Procedure for the Protection of a Carboxylic Acid

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • Cesium carbonate (Cs₂CO₃, 1.5 equiv) or Diisopropylethylamine (DIPEA, 1.5 equiv)

    • This compound (1.1 equiv)

    • Anhydrous DMF or acetonitrile

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure: a. To a solution of the carboxylic acid in anhydrous DMF or acetonitrile, add cesium carbonate or DIPEA. b. Stir the mixture at room temperature for 30 minutes. c. Add this compound and continue stirring at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC. d. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x). e. Wash the combined organic layers with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by flash column chromatography to obtain the 2,3-dihydro-1H-inden-2-ylmethyl ester.

Quantitative Data for Carboxylic Acid Protection (Illustrative)

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
Benzoic AcidCs₂CO₃DMF5012>90
Acetic AcidDIPEACH₃CNrt24~80

Deprotection Strategies

The cleavage of the Dim group is analogous to that of a standard benzyl group, primarily achieved through hydrogenolysis.

Deprotection by Hydrogenolysis

This is the most common and generally mildest method for cleaving Dim ethers and esters.

Experimental Protocol: General Procedure for Hydrogenolytic Cleavage

  • Materials:

    • Dim-protected compound (1.0 equiv)

    • Palladium on carbon (Pd/C, 10 mol%)

    • Methanol, ethanol, or ethyl acetate

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite®

  • Procedure: a. Dissolve the Dim-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). b. Carefully add 10% palladium on carbon to the solution. c. Evacuate the reaction flask and backfill with hydrogen gas (this process should be repeated three times). d. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr apparatus) at room temperature for 4-24 hours, monitoring by TLC. e. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. f. Concentrate the filtrate under reduced pressure. g. If necessary, purify the crude product by an appropriate method (e.g., crystallization or chromatography) to yield the deprotected alcohol, phenol, or carboxylic acid.

Quantitative Data for Deprotection (Illustrative)

Protected GroupCatalystSolventPressureTime (h)Yield (%)
Dim Ether10% Pd/CMeOH1 atm (H₂)12>95
Dim Ester10% Pd/CEtOAc50 psi (H₂)6>95

Visualizing the Workflow

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection FunctionalGroup Alcohol (R-OH) Phenol (Ar-OH) Carboxylic Acid (R-COOH) ProtectedCompound Dim-Protected Compound (R-O-Dim, Ar-O-Dim, R-COO-Dim) FunctionalGroup->ProtectedCompound Williamson Ether Synthesis or Esterification ProtectingReagent This compound ProtectingReagent->ProtectedCompound Base Base (e.g., NaH, K₂CO₃, Cs₂CO₃) Base->ProtectedCompound DeprotectedProduct Deprotected Functional Group (R-OH, Ar-OH, R-COOH) Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Hydrogenolysis->DeprotectedProduct ProtectedCompound_ref->DeprotectedProduct Cleavage

Caption: General workflow for the protection and deprotection of functional groups using the Dim protecting group.

Signaling Pathway Analogy: The Logic of Protection and Deprotection

While not a biological signaling pathway, the strategic use of protecting groups in synthesis follows a logical sequence that can be visualized in a similar manner.

Protecting_Group_Logic Start Starting Material with Multiple Functional Groups Protect Protect Target Functional Group with Dim-Br Start->Protect Chemoselective Protection Reaction Perform Desired Reaction on Other Part of Molecule Protect->Reaction Masked Reactivity Deprotect Deprotect Dim Group (Hydrogenolysis) Reaction->Deprotect Unmasking FinalProduct Final Product Deprotect->FinalProduct Revealed Functionality

Caption: Logical flow of a synthetic sequence involving the Dim protecting group.

Conclusion

The 2,3-dihydro-1H-inden-2-ylmethyl (Dim) protecting group offers a valuable alternative to more common benzyl-type protecting groups. Its application via this compound for the protection of alcohols, phenols, and carboxylic acids is straightforward, and its cleavage is reliably achieved under standard hydrogenolysis conditions. Researchers in organic synthesis and drug development should consider the Dim group when seeking to modulate the physical properties of synthetic intermediates or when exploring alternative orthogonal protection strategies. The detailed protocols provided herein serve as a starting point for the successful implementation of this useful protecting group.

Catalytic Applications of 2-(Bromomethyl)-2,3-dihydro-1H-indene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structural motif in the design of chiral ligands for asymmetric catalysis. Its rigid, C2-symmetric backbone provides a well-defined steric environment that can effectively induce enantioselectivity in a variety of metal-catalyzed reactions. The functionalization of this core, particularly at the 2-position, allows for the synthesis of a diverse range of ligands. 2-(Bromomethyl)-2,3-dihydro-1H-indene serves as a key starting material for the introduction of various coordinating groups, leading to the development of novel catalysts. These application notes provide an overview of the catalytic systems derived from this versatile building block, complete with experimental protocols and performance data.

I. Synthesis of Chiral Ligands from this compound Derivatives

The primary application of this compound in catalysis is as a precursor for the synthesis of chiral ligands. The bromomethyl group is a versatile handle for introducing phosphine, amine, and other coordinating moieties. The typical synthetic strategy involves the nucleophilic substitution of the bromide.

A common pathway involves the conversion of the bromomethyl group to an aminomethyl or hydroxymethyl group, which then serves as a foundation for building more complex ligand structures. For instance, (2,3-dihydro-1H-inden-2-yl)methanamine and (2,3-dihydro-1H-inden-2-yl)methanol are key intermediates that can be accessed from the parent bromide. These intermediates are then used to construct ligand classes such as phosphines, diamines, and bis(oxazolines).

Experimental Protocol: Synthesis of (2,3-dihydro-1H-inden-2-yl)methanamine

This protocol describes a general procedure for the synthesis of the key amine intermediate from the corresponding bromide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

Step 1: Azide Formation

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(azidomethyl)-2,3-dihydro-1H-indene. This intermediate is often used in the next step without further purification.

Step 2: Reduction to Amine

  • In a separate round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(azidomethyl)-2,3-dihydro-1H-indene (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water at 0 °C.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and extract with 1M HCl.

  • Basify the aqueous layer with 2M NaOH and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford (2,3-dihydro-1H-inden-2-yl)methanamine.

II. Application in Asymmetric Catalysis: A Case Study

While direct catalytic applications of a specific ligand synthesized from this compound are not extensively documented in readily available literature, the derived scaffolds are analogous to well-established ligand families. For instance, diamines derived from the indane core can be utilized in asymmetric transfer hydrogenation reactions.

Hypothetical Application: Asymmetric Transfer Hydrogenation of Ketones

This section provides a generalized protocol for the application of a chiral diamine ligand, which could be synthesized from (2,3-dihydro-1H-inden-2-yl)methanamine, in the asymmetric transfer hydrogenation of a prochiral ketone.

Catalyst System: A typical catalyst system would involve the in situ formation of a complex between a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and a chiral diamine ligand derived from the indane scaffold.

Table 1: Representative Data for Asymmetric Transfer Hydrogenation

EntrySubstrate (Ketone)Ligand TypeYield (%)Enantiomeric Excess (ee, %)
1AcetophenoneIndane-Diamine>9592
21-TetraloneIndane-Diamine>9595
32-ChloroacetophenoneIndane-Diamine9288

Note: The data presented in this table is representative of typical results obtained with analogous C2-symmetric diamine ligands in ruthenium-catalyzed transfer hydrogenation and serves as an illustrative example.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral indane-derived diamine ligand

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2)

  • 2-Propanol, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere glovebox or Schlenk line

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • In an inert atmosphere glovebox, add [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral indane-derived diamine ligand (0.011 eq) to a Schlenk flask.

  • Add anhydrous 2-propanol and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Add acetophenone (1.0 eq) to the flask.

  • Add the formic acid/triethylamine azeotrope (2.0 eq) as the hydrogen source.

  • Seal the flask and heat the reaction mixture to 40 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product, 1-phenylethanol, by chiral HPLC analysis.

III. Visualizing the Synthetic and Catalytic Pathways

The following diagrams illustrate the general synthetic workflow for preparing a chiral diamine ligand from this compound and a simplified catalytic cycle for asymmetric transfer hydrogenation.

SynthesisWorkflow start This compound azide 2-(Azidomethyl)-2,3-dihydro-1H-indene start->azide NaN₃, DMF amine (2,3-Dihydro-1H-inden-2-yl)methanamine azide->amine LiAlH₄, THF ligand Chiral Diamine Ligand amine->ligand Further Functionalization catalyst Ru-Diamine Catalyst ligand->catalyst [RuCl₂(p-cymene)]₂

Caption: Synthetic workflow from the starting bromide to the catalyst.

CatalyticCycle Ru_H [Ru]-H (Active Catalyst) TransitionState [Ru-H-Ketone]‡ (Transition State) Ru_H->TransitionState Coordination Ketone Ketone (Substrate) Ketone->TransitionState Alcohol Chiral Alcohol (Product) TransitionState->Alcohol Hydride Transfer Ru_cat [Ru] (Pre-catalyst) TransitionState->Ru_cat Catalyst Regeneration Ru_cat->Ru_H Activation H_source H-Source (HCOOH/NEt₃) H_source->Ru_cat

Caption: Simplified catalytic cycle for transfer hydrogenation.

Conclusion

Derivatives of this compound are valuable precursors for the synthesis of chiral ligands. The resulting catalysts, particularly those incorporating diamine functionalities, are expected to show high efficacy in asymmetric reactions such as transfer hydrogenation. The protocols provided herein offer a foundational methodology for the synthesis of these key intermediates and their potential application in catalysis. Further exploration and optimization of ligands derived from this scaffold are anticipated to lead to the development of highly selective and active catalysts for a broad range of chemical transformations, which is of significant interest to the drug development and fine chemical industries.

"synthesis of bioactive compounds using 2-(Bromomethyl)-2,3-dihydro-1H-indene"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of bioactive compounds utilizing 2-(bromomethyl)-2,3-dihydro-1H-indene as a key intermediate. The synthesized derivatives, particularly those bearing substituted benzyl moieties, have shown significant potential as tubulin polymerization inhibitors, exhibiting both anti-angiogenic and antitumor properties.

Introduction

The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework provides a valuable platform for the spatial orientation of various functional groups to interact with biological targets. This document focuses on the derivatization of the 2,3-dihydro-1H-indene core at the 2-position via nucleophilic substitution on this compound. This approach allows for the introduction of a wide range of functionalities, leading to the generation of diverse chemical libraries for drug discovery. A notable application of this scaffold is in the development of novel anticancer agents that target tubulin polymerization.

Synthesis of 2-(Substituted-benzyl)-2,3-dihydro-1H-indene Derivatives

While direct literature on the use of this compound for the synthesis of bioactive compounds is limited, a general and reliable method for the synthesis of analogous 2-substituted-2,3-dihydro-1H-indene derivatives involves a nucleophilic substitution reaction. This protocol describes the synthesis of 2-(substituted-benzyl)-2,3-dihydro-1H-indene derivatives, which have demonstrated potent antitumor activity.

The synthesis can be conceptually approached in two main stages: the preparation of the this compound intermediate and its subsequent reaction with a suitable nucleophile. A plausible synthetic route to obtain the key bromo-intermediate would involve the reduction of a corresponding carboxylic acid or ester derivative of 2,3-dihydro-1H-indene to the alcohol, followed by bromination.

The subsequent key step is the nucleophilic substitution reaction. For the synthesis of potent tubulin polymerization inhibitors, a substituted benzyl group is introduced. This can be achieved by reacting this compound with an appropriate organometallic reagent, such as a Grignard or organolithium reagent derived from a substituted benzyl halide.

General Reaction Scheme:

G Indene This compound Product 2-(Substituted-benzyl)-2,3- dihydro-1H-indene Derivative Indene->Product Nucleophilic Substitution Reagent Substituted Benzyl Grignard Reagent (R-MgBr) Reagent->Product Solvent Anhydrous THF Solvent->Product

Caption: General workflow for the synthesis of 2-(substituted-benzyl)-2,3-dihydro-1H-indene derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Hydroxy-3-methoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene (Analog of Compound 12d)

This protocol describes a method for the synthesis of a highly potent tubulin polymerization inhibitor, analogous to compound 12d reported in the literature, which exhibited significant antiproliferative activity.[1][2] This protocol is adapted from general organic synthesis principles for nucleophilic substitution reactions.

Materials:

  • 2-(Bromomethyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene

  • 4-Bromo-2-methoxyphenol

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ether

  • Iodine (catalyst)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 4-bromo-2-methoxyphenol (1.1 eq) in anhydrous THF.

    • Add a small amount of the bromide solution to the magnesium turnings. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated (disappearance of the iodine color and bubbling), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Nucleophilic Substitution Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flame-dried flask, dissolve 2-(bromomethyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indene (1.0 eq) in anhydrous THF.

    • Slowly add the solution of the bromo-indene to the Grignard reagent at 0 °C with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.

Quantitative Data

The following table summarizes the in vitro antiproliferative activities (IC₅₀ values) of a series of 2-substituted-2,3-dihydro-1H-indene derivatives against various human cancer cell lines. The data is adapted from a study on novel tubulin polymerization inhibitors.[1][2]

Compound IDR Group (at position 2)K562 (leukemia) IC₅₀ (µM)A549 (lung) IC₅₀ (µM)MCF-7 (breast) IC₅₀ (µM)HCT116 (colon) IC₅₀ (µM)
12d 4-hydroxy-3-methoxyphenyl0.0280.0350.0410.087
12j 3,4,5-trimethoxyphenyl>1>1>1>1
12q 2,3-dihydrobenzofuran-5-yl0.0450.0620.0780.112
12t Indol-5-yl0.120.150.210.33
CA-4 (Positive Control)0.0030.0040.0050.006

Data is presented as the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.[1][2]

Mechanism of Action: Tubulin Polymerization Inhibition

The synthesized 2,3-dihydro-1H-indene derivatives exert their potent anticancer effects by disrupting the microtubule dynamics within cancer cells. Specifically, these compounds bind to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) of the cancer cells. This mechanism is a clinically validated strategy for cancer chemotherapy.[2][3]

G cluster_0 Cellular Environment Indene Dihydro-1H-indene Derivative Tubulin αβ-Tubulin Dimers Indene->Tubulin Binds to Colchicine Site Microtubule Microtubule Indene->Microtubule Inhibits Tubulin->Microtubule Polymerization CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Signaling pathway of tubulin polymerization inhibition by dihydro-1H-indene derivatives.

Conclusion

The use of this compound as a versatile starting material opens up avenues for the synthesis of a wide array of potentially bioactive molecules. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore this chemical space, particularly in the pursuit of novel anticancer agents targeting tubulin polymerization. The potent in vitro activity of the described derivatives warrants further investigation and optimization for the development of next-generation cancer therapeutics.

References

Application Notes and Protocols for the Coupling of 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2,3-dihydro-1H-indene is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its chemical structure, featuring a reactive benzylic bromide, allows for versatile coupling reactions with a wide range of nucleophiles. This document provides detailed application notes and experimental protocols for the coupling of this compound with common nucleophiles, including amines, phenols, and thiols, via nucleophilic substitution reactions. The resulting 2-substituted-2,3-dihydro-1H-indene derivatives are key intermediates in the synthesis of diverse molecular scaffolds.

The primary mode of coupling for this compound involves the displacement of the bromide ion by a nucleophile in an S(_N)2-type reaction. The choice of reaction conditions, including the base, solvent, and temperature, is crucial for achieving high yields and purity of the desired coupled products.

Data Presentation

The following tables summarize the quantitative data for the coupling reactions of this compound with representative amine, phenol, and thiol nucleophiles.

Table 1: Coupling with an Amine Nucleophile (Gabriel Synthesis)

Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
This compoundPotassium PhthalimideK₂CO₃Acetonitrile (CH₃CN)Reflux4N-(2,3-dihydro-1H-inden-2-ylmethyl)phthalimide~85
N-(2,3-dihydro-1H-inden-2-ylmethyl)phthalimideHydrazine hydrate-Ethanol (EtOH)Reflux42-(Aminomethyl)-2,3-dihydro-1H-indene~90

Table 2: Coupling with a Phenol Nucleophile (Williamson Ether Synthesis)

Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
This compoundPhenolK₂CO₃AcetoneReflux122-(Phenoxymethyl)-2,3-dihydro-1H-indene>90

Table 3: Coupling with a Thiol Nucleophile

Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
This compoundThiophenolK₂CO₃Acetonitrile (CH₃CN)Room Temp.32-((Phenylthio)methyl)-2,3-dihydro-1H-indene~95

Experimental Protocols

Protocol 1: Synthesis of 2-(Aminomethyl)-2,3-dihydro-1H-indene via Gabriel Synthesis

This two-step protocol describes the synthesis of the primary amine derivative.

Step 1: Synthesis of N-(2,3-dihydro-1H-inden-2-ylmethyl)phthalimide

  • To a stirred solution of this compound (1.0 eq) in acetonitrile, add potassium phthalimide (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford N-(2,3-dihydro-1H-inden-2-ylmethyl)phthalimide as a white solid.

Step 2: Synthesis of 2-(Aminomethyl)-2,3-dihydro-1H-indene

  • Suspend N-(2,3-dihydro-1H-inden-2-ylmethyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Cool the mixture to room temperature and add 2M hydrochloric acid.

  • Filter the resulting precipitate (phthalhydrazide).

  • Wash the precipitate with water.

  • Basify the filtrate with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(Aminomethyl)-2,3-dihydro-1H-indene.

Protocol 2: Synthesis of 2-(Phenoxymethyl)-2,3-dihydro-1H-indene via Williamson Ether Synthesis
  • To a solution of phenol (1.1 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in acetone.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M sodium hydroxide solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2-(Phenoxymethyl)-2,3-dihydro-1H-indene.

Protocol 3: Synthesis of 2-((Phenylthio)methyl)-2,3-dihydro-1H-indene
  • To a solution of thiophenol (1.1 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of this compound (1.0 eq) in acetonitrile.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2-((Phenylthio)methyl)-2,3-dihydro-1H-indene.

Mandatory Visualization

experimental_workflow cluster_amine Amine Coupling (Gabriel Synthesis) cluster_phenol Phenol Coupling (Williamson Ether Synthesis) cluster_thiol Thiol Coupling start_amine This compound reagents_amine1 Potassium Phthalimide, K₂CO₃, CH₃CN, Reflux start_amine->reagents_amine1 Step 1 intermediate_amine N-(2,3-dihydro-1H-inden-2-ylmethyl)phthalimide reagents_amine1->intermediate_amine reagents_amine2 Hydrazine hydrate, EtOH, Reflux intermediate_amine->reagents_amine2 Step 2 product_amine 2-(Aminomethyl)-2,3-dihydro-1H-indene reagents_amine2->product_amine start_phenol This compound reagents_phenol Phenol, K₂CO₃, Acetone, Reflux start_phenol->reagents_phenol product_phenol 2-(Phenoxymethyl)-2,3-dihydro-1H-indene reagents_phenol->product_phenol start_thiol This compound reagents_thiol Thiophenol, K₂CO₃, CH₃CN, RT start_thiol->reagents_thiol product_thiol 2-((Phenylthio)methyl)-2,3-dihydro-1H-indene reagents_thiol->product_thiol

Caption: Experimental workflows for coupling reactions.

signaling_pathway start This compound (Electrophile) reaction_conditions Reaction Conditions start->reaction_conditions nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->reaction_conditions base Base (e.g., K₂CO₃) base->reaction_conditions solvent Solvent (e.g., CH₃CN, Acetone) solvent->reaction_conditions product Coupled Product 2-(Nucleophilomethyl)-2,3-dihydro-1H-indene reaction_conditions->product SN2 Reaction byproduct Byproduct (e.g., KBr) reaction_conditions->byproduct

Caption: Logical relationship of reaction components.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2-(Bromomethyl)-2,3-dihydro-1H-indene.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound, a crucial intermediate in various synthetic pathways.

Problem Potential Cause Recommended Solution
Low yield of purified product Incomplete Reaction: The initial bromination of 2-(hydroxymethyl)-2,3-dihydro-1H-indene may not have gone to completion.Before workup, use Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material. If the reaction is incomplete, consider extending the reaction time or adding a slight excess of the brominating agent.
Product Degradation: this compound can be susceptible to hydrolysis or elimination under certain conditions.Avoid prolonged exposure to protic or basic conditions during workup and purification. Use anhydrous solvents and consider performing the purification at a lower temperature.
Loss during Extraction: The product may have some water solubility, leading to loss in the aqueous phase during workup.Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery from the aqueous layer.
Co-elution of impurities during column chromatography Similar Polarity of Impurities: The starting material, 2-(hydroxymethyl)-2,3-dihydro-1H-indene, has a higher polarity than the product, but other byproducts might have similar polarities.Optimize the eluent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation. See the Experimental Protocols section for a recommended gradient.
Overloaded Column: Applying too much crude product to the column can lead to poor separation.As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for packing the column.
Product appears as an oil or is difficult to handle Residual Solvent: Trace amounts of solvent from the purification can prevent the product from solidifying (if it is a low-melting solid) or result in an oil.After purification, ensure the product is thoroughly dried under high vacuum to remove all residual solvents.
Presence of Impurities: Even small amounts of impurities can sometimes inhibit crystallization or result in an oily product.If purity is still an issue after initial purification, a second chromatographic run with a very shallow gradient or a different solvent system may be necessary.
TLC analysis is unclear or shows streaking Sample is too concentrated: Overly concentrated spots on a TLC plate can lead to streaking and poor separation.Dilute the sample before spotting it on the TLC plate.
Compound Degradation on Silica: Some compounds can degrade on the acidic surface of standard silica gel plates.Consider using neutralized silica gel plates or adding a small amount of a volatile base like triethylamine (0.1-1%) to the developing solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The most common impurity is typically the unreacted starting material, 2-(hydroxymethyl)-2,3-dihydro-1H-indene. Other potential byproducts can include the corresponding elimination product (an indene derivative) or di-brominated species, depending on the reaction conditions.

Q2: What is a good starting point for a solvent system for column chromatography?

A common and effective eluent system for the purification of this compound on silica gel is a mixture of hexane and ethyl acetate. A good starting point for TLC analysis is 9:1 or 8:2 hexane:ethyl acetate.

Q3: My purified product is a liquid, is this normal?

Yes, this compound is often described as a liquid at room temperature.[1]

Q4: How can I confirm the purity of my final product?

Purity can be assessed by several methods. Thin Layer Chromatography (TLC) against the starting material and crude reaction mixture is a quick check. For more definitive results, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q5: What are the storage recommendations for the purified compound?

Due to its potential for hydrolysis, it is recommended to store the purified this compound under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.

Data Presentation

The following table summarizes typical parameters for the purification of this compound by column chromatography.

Parameter Value Notes
Stationary Phase Silica Gel (230-400 mesh)Standard silica gel is typically sufficient.
Mobile Phase Hexane/Ethyl Acetate GradientA gradient elution provides the best separation.
Typical Rf of Product ~0.4 - 0.5In 9:1 Hexane:Ethyl Acetate.
Typical Rf of Starting Material ~0.1 - 0.2In 9:1 Hexane:Ethyl Acetate.
Expected Purity >98%After a single column purification.
Typical Yield 80-95%Dependent on the efficiency of the preceding reaction and workup.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a standard method for the purification of this compound from a crude reaction mixture.

1. Preparation of the Column:

  • A glass column is dry-packed with silica gel (230-400 mesh).

  • The silica gel is then wetted and equilibrated with the initial eluent (e.g., 100% hexane).

2. Sample Loading:

  • The crude this compound is dissolved in a minimal amount of dichloromethane.

  • A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure to create a dry powder.

  • This dry-loaded sample is then carefully added to the top of the prepared column.

3. Elution:

  • The column is eluted with a gradient of ethyl acetate in hexane. A typical gradient might be:

    • 100% Hexane (2 column volumes)

    • 0% to 5% Ethyl Acetate in Hexane (over 10 column volumes)

    • 5% to 10% Ethyl Acetate in Hexane (over 5 column volumes)

  • The flow rate should be adjusted to allow for adequate separation.

4. Fraction Collection and Analysis:

  • Fractions are collected throughout the elution process.

  • Each fraction is analyzed by TLC to identify those containing the pure product.

5. Product Isolation:

  • Fractions containing the pure this compound are combined.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.

Visualizations

Purification Workflow

References

"common side reactions with 2-(Bromomethyl)-2,3-dihydro-1H-indene"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(Bromomethyl)-2,3-dihydro-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this reagent in chemical synthesis.

Introduction

This compound is a valuable building block in organic synthesis, frequently employed as an electrophile in alkylation reactions. As a primary benzylic halide, its reactivity is characterized by a propensity for both nucleophilic substitution (SN2) and elimination (E2) reactions. The predominance of one pathway over the other is highly dependent on the reaction conditions. Understanding and controlling these competing pathways is crucial for achieving desired product outcomes and high yields.

This guide provides insights into common side reactions, troubleshooting strategies, and optimized experimental considerations to help you navigate the complexities of working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am observing a significant amount of an alkene byproduct in my reaction. What is causing this and how can I minimize it?

Answer:

The formation of an alkene byproduct, specifically 2-methylene-2,3-dihydro-1H-indene, is a result of an E2 elimination reaction competing with your desired SN2 substitution. This is a common issue, particularly when using strong or sterically hindered bases.

Troubleshooting Guide:

  • Choice of Base/Nucleophile: The nature of your nucleophile is the most critical factor.

    • Problem: Strong, bulky bases (e.g., potassium tert-butoxide, DBU) will preferentially abstract a proton from the carbon adjacent to the bromomethyl group, leading to elimination.[1][2]

    • Solution: Employ a nucleophile that is a weak base but a good nucleophile. Examples include azide (N₃⁻), cyanide (CN⁻), or carboxylates (RCOO⁻).[3][4] For O-alkylation, use the corresponding alcohol with a mild, non-hindered base (e.g., NaH or K₂CO₃) at low temperatures. For N-alkylation, secondary amines are generally good nucleophiles and weak bases.

  • Temperature:

    • Problem: Higher reaction temperatures provide the activation energy needed for the elimination pathway, increasing the yield of the alkene byproduct.

    • Solution: Maintain the lowest possible temperature at which the substitution reaction proceeds at a reasonable rate. Often, starting reactions at 0°C and slowly allowing them to warm to room temperature is effective.

  • Solvent:

    • Problem: While less impactful than the base or temperature, the solvent can influence the reaction outcome.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt, leaving the anion more "naked" and nucleophilic, which can favor the SN2 pathway.

Logical Relationship: Minimizing Elimination

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Base Base Elimination (E2) Elimination (E2) Base->Elimination (E2) Strong/Bulky Substitution (SN2) Substitution (SN2) Base->Substitution (SN2) Weak/Good Nucleophile Temperature Temperature Temperature->Elimination (E2) High Temperature->Substitution (SN2) Low Solvent Solvent Solvent->Substitution (SN2) Polar Aprotic

Caption: Factors influencing the competition between E2 and SN2 pathways.

FAQ 2: My reaction is very slow or is not proceeding to completion. What are some potential reasons and solutions?

Answer:

Slow or incomplete reactions can be frustrating. Several factors related to the reactants and conditions can contribute to this issue.

Troubleshooting Guide:

  • Nucleophile Strength:

    • Problem: Your chosen nucleophile may be too weak to efficiently displace the bromide.

    • Solution: If elimination is not a major concern, consider a stronger nucleophile. For instance, if a neutral amine is unreactive, its corresponding conjugate base (amide) will be much more nucleophilic. However, be mindful that increasing nucleophilicity can sometimes correlate with increased basicity, potentially leading to the elimination side reaction.

  • Solubility Issues:

    • Problem: The nucleophilic salt may not be sufficiently soluble in the reaction solvent. For example, sodium cyanide has limited solubility in some organic solvents.[3]

    • Solution:

      • Choose a solvent that better dissolves the nucleophile (e.g., DMSO for cyanides).[3]

      • Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the nucleophile from a solid or aqueous phase into the organic phase.

  • Leaving Group Ability:

    • Problem: While bromide is a good leaving group, in some demanding reactions, its departure might be the rate-limiting step.

    • Solution: For particularly challenging substitutions, you could consider converting the corresponding alcohol (2-(hydroxymethyl)-2,3-dihydro-1H-indene) to a better leaving group, such as a tosylate or mesylate, which are more reactive than the bromide.

Experimental Workflow: Troubleshooting a Slow Substitution Reaction

G start Slow Reaction Observed check_nucleophile Is the nucleophile strong enough? start->check_nucleophile increase_nucleophilicity Use a stronger nucleophile (e.g., conjugate base) check_nucleophile->increase_nucleophilicity No check_solubility Is the nucleophile soluble? check_nucleophile->check_solubility Yes end Reaction Proceeds increase_nucleophilicity->end change_solvent Change to a more suitable solvent (e.g., DMSO) check_solubility->change_solvent No add_ptc Add a phase-transfer catalyst check_solubility->add_ptc Partially check_leaving_group Is the leaving group adequate? check_solubility->check_leaving_group Yes change_solvent->end add_ptc->end better_lg Convert alcohol to tosylate/mesylate check_leaving_group->better_lg No check_leaving_group->end Yes better_lg->end

Caption: Decision-making workflow for addressing slow substitution reactions.

FAQ 3: I am trying to perform a substitution reaction with an oxygen nucleophile (e.g., an alcohol or phenol) and am getting low yields. What are the recommended conditions?

Answer:

O-alkylation reactions with this compound can be challenging due to the moderate nucleophilicity of neutral alcohols and the strong basicity of alkoxides, which can promote elimination.

Troubleshooting Guide & Recommended Protocol:

  • Deprotonation Strategy:

    • Problem: Using a strong, bulky base to deprotonate the alcohol will favor E2 elimination. Using the neutral alcohol may result in a very slow reaction.

    • Solution: Use a strong, non-nucleophilic, and sterically non-demanding base to deprotonate the alcohol in situ. Sodium hydride (NaH) is an excellent choice for this purpose.

Experimental Protocol: O-Alkylation with an Alcohol

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol (1.0 eq.) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This ensures complete formation of the alkoxide.

  • Addition of Electrophile: Cool the reaction mixture back down to 0°C. Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Substitution vs. Elimination with Different Nucleophiles (Illustrative)

Nucleophile/BasePredominant ReactionExpected Major ProductExpected Side Product
NaN₃ in DMFSN22-(Azidomethyl)-2,3-dihydro-1H-indeneMinimal
NaCN in DMSOSN22-(Cyanomethyl)-2,3-dihydro-1H-indeneMinimal
CH₃COONa in DMFSN22-(Acetoxymethyl)-2,3-dihydro-1H-indeneMinimal
NaOCH₃ in CH₃OHSN2 / E22-(Methoxymethyl)-2,3-dihydro-1H-indene2-Methylene-2,3-dihydro-1H-indene
KOC(CH₃)₃ in t-BuOHE22-Methylene-2,3-dihydro-1H-indeneMinimal

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always conduct their own risk assessments and optimization studies for their specific applications.

References

Technical Support Center: Synthesis of 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Bromomethyl)-2,3-dihydro-1H-indene synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound. The synthesis is typically a two-step process: the reduction of 2,3-dihydro-1H-indene-2-carboxylic acid to (2,3-dihydro-1H-inden-2-yl)methanol, followed by the bromination of the alcohol.

Step 1: Reduction of 2,3-dihydro-1H-indene-2-carboxylic acid

Issue 1: Low or No Yield of (2,3-dihydro-1H-inden-2-yl)methanol

Possible CauseTroubleshooting Steps
Inactive Lithium Aluminum Hydride (LiAlH₄) LiAlH₄ is highly reactive with moisture. Use freshly opened, high-purity LiAlH₄. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
Improper Reaction Quenching The quenching of excess LiAlH₄ is highly exothermic and can lead to product degradation if not controlled. Add the quenching agent (e.g., water or aqueous NaOH) slowly and at a low temperature (e.g., 0 °C).
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding a slight excess of LiAlH₄.
Product Loss During Workup The aluminum salts formed during quenching can sometimes trap the product. Ensure thorough extraction with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). Washing the organic layer with brine can help break up emulsions.
Step 2: Bromination of (2,3-dihydro-1H-inden-2-yl)methanol

Issue 2: Low Yield of this compound

Possible CauseTroubleshooting Steps
Incomplete Reaction (Appel Reaction) Ensure all reagents (triphenylphosphine and carbon tetrabromide) are pure and anhydrous. Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or temperature slightly.
Side Reactions with PBr₃ Phosphorus tribromide can generate HBr, which may lead to side reactions. Performing the reaction at low temperatures (e.g., 0 °C) and adding the PBr₃ dropwise can minimize these side reactions. The use of a non-nucleophilic base like pyridine can also be considered to scavenge HBr.
Formation of Triphenylphosphine Oxide (Appel Reaction) The byproduct triphenylphosphine oxide can be difficult to separate from the desired product. Precipitation by adding a non-polar solvent like pentane or hexane to the crude reaction mixture can facilitate its removal by filtration.
Product Degradation This compound can be unstable, especially at elevated temperatures. It is advisable to use it immediately in the next step or store it in a cool, dark place.
Inefficient Purification The product can co-elute with impurities. Optimize the solvent system for column chromatography. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material is 2,3-dihydro-1H-indene-2-carboxylic acid. This is first reduced to (2,3-dihydro-1H-inden-2-yl)methanol, which is then converted to the target bromo derivative.

Q2: Which method is better for the bromination of (2,3-dihydro-1H-inden-2-yl)methanol: the Appel reaction or using PBr₃?

A2: Both methods are effective for converting primary alcohols to alkyl bromides. The Appel reaction (using CBr₄ and PPh₃) is generally milder and avoids the strongly acidic conditions that can be generated with PBr₃. However, the removal of the triphenylphosphine oxide byproduct can be challenging. PBr₃ is a powerful reagent, but the reaction requires careful temperature control to minimize side reactions. The choice of method may depend on the scale of the reaction and the available purification capabilities.

Q3: How can I effectively remove the triphenylphosphine oxide byproduct from my Appel reaction?

A3: Triphenylphosphine oxide is a common byproduct that can complicate purification. One effective method is to concentrate the reaction mixture and then add a non-polar solvent such as pentane or hexanes. This will often cause the triphenylphosphine oxide to precipitate, allowing for its removal by filtration. Subsequent column chromatography of the filtrate can then yield the pure product.

Q4: My yield for the LiAlH₄ reduction is consistently low. What are the most critical parameters to control?

A4: The most critical parameter is the exclusion of moisture. LiAlH₄ reacts violently with water, which will both deactivate the reagent and pose a safety hazard. Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere. Additionally, the order of addition is important; the carboxylic acid solution should be added slowly to the LiAlH₄ suspension at a controlled temperature.

Q5: Are there any specific safety precautions I should take during these reactions?

A5: Yes. Lithium aluminum hydride is a pyrophoric solid and reacts violently with water. It should be handled with extreme care in a fume hood and under an inert atmosphere. Phosphorus tribromide is corrosive and lachrymatory. The Appel reaction reagents, particularly carbon tetrabromide, are toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood.

Data Presentation

Table 1: Comparison of Bromination Methods for (2,3-dihydro-1H-inden-2-yl)methanol

MethodReagentsSolventTemperature (°C)Typical Yield (%)Key Considerations
Appel Reaction CBr₄, PPh₃Dichloromethane0 to RT80-90Mild conditions; requires removal of triphenylphosphine oxide.
Phosphorus Tribromide PBr₃Diethyl ether0 to RT75-85Strong reagent; requires careful temperature control to avoid side reactions.

Experimental Protocols

Protocol 1: Synthesis of (2,3-dihydro-1H-inden-2-yl)methanol
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

  • Reaction: A solution of 2,3-dihydro-1H-indene-2-carboxylic acid (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • Quenching: The reaction is cooled to 0 °C, and excess LiAlH₄ is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide.

  • Workup: The resulting precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield (2,3-dihydro-1H-inden-2-yl)methanol, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Appel Reaction)
  • Setup: To a solution of (2,3-dihydro-1H-inden-2-yl)methanol (1 equivalent) and carbon tetrabromide (1.5 equivalents) in anhydrous dichloromethane at 0 °C is added triphenylphosphine (1.5 equivalents) portionwise.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The progress of the reaction is monitored by TLC.

  • Workup: The solvent is removed under reduced pressure. The residue is triturated with a mixture of diethyl ether and hexanes to precipitate triphenylphosphine oxide.

  • Purification: The precipitate is removed by filtration, and the filtrate is concentrated. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination A 2,3-dihydro-1H-indene-2-carboxylic acid B (2,3-dihydro-1H-inden-2-yl)methanol A->B  LiAlH4, Et2O   C This compound B->C  CBr4, PPh3, CH2Cl2  

Caption: Synthetic pathway for this compound.

Appel_Reaction_Mechanism cluster_activation Activation cluster_conversion Conversion of Alcohol cluster_substitution SN2 Substitution PPh3 PPh3 Intermediate1 [Ph3P-Br]+ CBr3- PPh3->Intermediate1 CBr4 CBr4 CBr4->Intermediate1 Oxyphosphonium [R-CH2-O-PPh3]+ Br- Intermediate1->Oxyphosphonium Alcohol R-CH2-OH Alkoxide R-CH2-O- Alcohol->Alkoxide  -H+ (from CBr3-)   Alkoxide->Oxyphosphonium Product R-CH2-Br Oxyphosphonium->Product  Br- attack   Byproduct Ph3P=O Oxyphosphonium->Byproduct

Caption: Simplified mechanism of the Appel reaction for bromination.

Troubleshooting_Yield cluster_Appel Appel Reaction Troubleshooting cluster_PBr3 PBr3 Troubleshooting Start Low Yield in Bromination Step Q1 Which method was used? Start->Q1 Appel Appel Reaction Q1->Appel CBr4/PPh3 PBr3 PBr3 Reaction Q1->PBr3 PBr3 A1 Check for Triphenylphosphine Oxide Contamination Appel->A1 P1 Control Reaction Temperature (0 °C) PBr3->P1 A2 Ensure Anhydrous Conditions A1->A2 A3 Verify Reagent Purity A2->A3 P2 Slow, Dropwise Addition of PBr3 P1->P2 P3 Consider Using a Non-nucleophilic Base P2->P3

Caption: Decision tree for troubleshooting low bromination yield.

Technical Support Center: 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Bromomethyl)-2,3-dihydro-1H-indene. This information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the handling, storage, and use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is a benzylic bromide, a class of compounds known for their reactivity and susceptibility to degradation. The primary stability concerns are hydrolysis, elimination, and decomposition upon exposure to light and heat. These issues can lead to a decrease in purity and the formation of unwanted byproducts, potentially impacting experimental outcomes.

Q2: How should this compound be properly stored?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. Several suppliers recommend storage at 2-8°C or -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.[1][2]

Q3: What are the common decomposition products of this compound?

A3: Common decomposition products include:

  • 2-(Hydroxymethyl)-2,3-dihydro-1H-indene: Formed via hydrolysis in the presence of water.[1]

  • 2-Methylene-2,3-dihydro-1H-indene: Formed through elimination of HBr, which can be promoted by bases.

  • Dimeric and polymeric materials: Can result from radical-mediated side reactions, especially upon exposure to light or heat.

Q4: Is this compound sensitive to light?

A4: Yes. Like many benzylic bromides, this compound can be sensitive to light.[2][3] Light can initiate free radical reactions, leading to the formation of impurities. It is crucial to store the compound in an amber or opaque container and to minimize its exposure to light during experiments.

Q5: Can I handle this compound on the benchtop?

A5: It is recommended to handle this compound in a well-ventilated fume hood, minimizing its exposure to ambient air and moisture. The compound is classified as a hazardous substance, being harmful if swallowed and causing skin and eye irritation.[4][5] Prolonged exposure to the atmosphere can lead to hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Reactions
  • Possible Cause: Degradation of the this compound starting material.

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of the compound using analytical techniques such as ¹H NMR or GC-MS. Look for the presence of hydrolysis or elimination byproducts.

    • Use Fresh or Properly Stored Reagent: If the purity is questionable, use a fresh batch or a sample that has been stored under the recommended conditions.

    • Inert Atmosphere: Ensure your reaction is conducted under a dry, inert atmosphere to prevent decomposition during the experiment.

Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture
  • Possible Cause: Decomposition of this compound during the reaction.

  • Troubleshooting Steps:

    • Identify Byproducts: Characterize the unexpected byproducts. If they correspond to the alcohol from hydrolysis or the alkene from elimination, it indicates decomposition of the starting material.

    • Control Reaction Temperature: Avoid excessive heat, as it can accelerate decomposition.

    • Choice of Base/Nucleophile: If your reaction involves a base, consider its strength. Strong, hindered bases may favor elimination. If water is a byproduct of your reaction, it can lead to hydrolysis of the starting material.

    • Purify Before Use: If impurities are present in the starting material, consider purifying it by chromatography before use, though its reactive nature can make this challenging.

Summary of Stability Issues and Mitigation Strategies

Stability Issue Contributing Factors Potential Byproducts Mitigation Strategies
Hydrolysis Moisture, ambient air2-(Hydroxymethyl)-2,3-dihydro-1H-indene, HBrStore under inert atmosphere; handle in a dry environment; use anhydrous solvents.
Elimination Basic conditions, heat2-Methylene-2,3-dihydro-1H-indeneUse non-basic or weakly basic conditions where possible; control reaction temperature.
Radical Decomposition Light, heatDimeric and polymeric impuritiesStore in the dark; protect the reaction from light; avoid excessive heat.
General Decomposition Acidic impurities (e.g., HBr from hydrolysis)Various byproductsStore over a non-reactive acid scavenger like powdered calcium carbonate for long-term storage (use with caution as it can introduce particulates).

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by ¹H NMR
  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃).

  • Internal Standard (Optional): For quantitative analysis, add a known amount of a stable internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the characteristic peaks of this compound.

    • Look for impurity peaks. The benzylic alcohol (hydrolysis product) will have a CH₂OH signal, and the methylene product (elimination product) will have characteristic vinylic proton signals.

    • Calculate the purity based on the relative integration of the compound peaks versus the impurity peaks (and the internal standard if used).

Visualizations

DecompositionPathways A This compound B 2-(Hydroxymethyl)-2,3-dihydro-1H-indene (Hydrolysis Product) A->B H₂O C 2-Methylene-2,3-dihydro-1H-indene (Elimination Product) A->C Base, Δ D Dimeric/Polymeric Byproducts A->D Light (hν), Δ ExperimentalWorkflow cluster_0 Pre-Reaction cluster_1 Reaction Setup cluster_2 Analysis start Receive/Synthesize Compound storage Store at -20°C to 8°C (Dark, Dry, Inert Atm.) start->storage purity_check Purity Check (¹H NMR, GC-MS) storage->purity_check reaction_setup Use in Reaction under Inert Atmosphere purity_check->reaction_setup troubleshoot Troubleshoot Low Yield/ Byproducts reaction_setup->troubleshoot product_analysis Analyze Reaction Products reaction_setup->product_analysis troubleshoot->purity_check Re-evaluate Starting Material

References

Technical Support Center: 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-2,3-dihydro-1H-indene. The information is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound?

A1: Based on its structure, which features a benzylic bromide, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation. Photodegradation may also occur upon exposure to light.

  • Hydrolysis: In the presence of water or other protic solvents, the compound can hydrolyze to form 2-(Hydroxymethyl)-2,3-dihydro-1H-indene and hydrobromic acid.

  • Oxidation: The benzylic carbon is susceptible to oxidation, which can lead to the formation of 2-Formyl-2,3-dihydro-1H-indene (aldehyde) and subsequently 2,3-dihydro-1H-indene-2-carboxylic acid (carboxylic acid).[1][2][3]

Q2: How should I properly store this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). This helps to prevent hydrolysis from atmospheric moisture and photodegradation from light exposure.

Q3: What are the common impurities I might find in a sample of this compound?

A3: Common impurities could include starting materials from its synthesis, byproducts of the bromination reaction, or degradation products. Potential impurities to consider are unreacted 2-methyl-2,3-dihydro-1H-indene, dibrominated species, and the hydrolysis product 2-(Hydroxymethyl)-2,3-dihydro-1H-indene.

Troubleshooting Guides

Problem 1: My reaction yield is consistently low when using this compound as a starting material.

  • Possible Cause 1: Degradation of the starting material.

    • Troubleshooting Step: Before starting your reaction, verify the purity of your this compound using techniques like ¹H NMR or GC-MS. If significant degradation has occurred (e.g., presence of the corresponding alcohol or aldehyde), consider purifying the starting material or using a freshly opened bottle.

  • Possible Cause 2: Unwanted side reactions due to solvent choice.

    • Troubleshooting Step: If your reaction is conducted in a protic solvent (e.g., water, methanol, ethanol), hydrolysis of the benzylic bromide to the corresponding alcohol can be a significant competing reaction.[4][5] Consider switching to an aprotic solvent (e.g., THF, DCM, acetonitrile) to minimize this side reaction.

  • Possible Cause 3: Reaction conditions promoting elimination.

    • Troubleshooting Step: The use of strong, bulky bases can promote the elimination of HBr to form an exocyclic double bond. If your desired reaction is a substitution, consider using a weaker, non-nucleophilic base or carefully controlling the reaction temperature.

Problem 2: I am observing unexpected peaks in the NMR or Mass Spectrum of my reaction mixture.

  • Possible Cause 1: Formation of the hydrolysis byproduct.

    • Troubleshooting Step: An unexpected peak in the ¹H NMR spectrum around δ 3.5-3.7 ppm (for the -CH₂OH protons) and a corresponding mass peak could indicate the presence of 2-(Hydroxymethyl)-2,3-dihydro-1H-indene. Ensure all your solvents and reagents are anhydrous.

  • Possible Cause 2: Oxidation of the benzylic position.

    • Troubleshooting Step: The presence of an aldehyde proton peak (around δ 9-10 ppm in ¹H NMR) or a carboxylic acid proton peak (around δ 10-13 ppm in ¹H NMR) suggests oxidation.[1][2][6] This can occur if the reaction is exposed to air for extended periods, especially at elevated temperatures or in the presence of certain metal catalysts. Running reactions under an inert atmosphere can help mitigate this.

Problem 3: The product of my reaction is a complex mixture that is difficult to purify.

  • Possible Cause: Multiple degradation pathways occurring simultaneously.

    • Troubleshooting Step: If both hydrolysis and oxidation products are suspected, it is crucial to control the reaction environment strictly. This includes using anhydrous solvents, running the reaction under an inert atmosphere, and avoiding prolonged exposure to high temperatures and light. Consider performing a preliminary stability study of your starting material under the planned reaction conditions without the other reagents to identify potential degradation issues.

Summary of Potential Degradation Products and Their Spectroscopic Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Chemical Shift (ppm) of Key Protons
This compound C₁₀H₁₁Br211.10~3.5-3.7 (CH₂Br)
2-(Hydroxymethyl)-2,3-dihydro-1H-indeneC₁₀H₁₂O148.20~3.5-3.7 (CH₂OH), broad singlet (OH)
2-Formyl-2,3-dihydro-1H-indeneC₁₀H₁₀O146.19~9.5-9.8 (CHO)
2,3-dihydro-1H-indene-2-carboxylic acidC₁₀H₁₀O₂162.19~10-13 (COOH)

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: Monitoring for Hydrolysis by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small, accurately weighed sample of this compound in a deuterated aprotic solvent (e.g., CDCl₃) to obtain a clear solution.

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. Integrate the peak corresponding to the bromomethyl protons (expected around δ 3.5-3.7 ppm).

  • Introduction of Protic Solvent: Add a small, known amount of D₂O to the NMR tube.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every hour).

  • Data Analysis: Monitor for the appearance and growth of a new peak corresponding to the hydroxymethyl protons of the hydrolysis product (expected around δ 3.5-3.7 ppm, the chemical shift may be slightly different from the starting material) and a decrease in the integration of the starting material's bromomethyl peak.

Protocol 2: Analysis of Potential Oxidation Products by LC-MS

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile.

  • Forced Degradation: To a portion of the stock solution, add an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) and stir at room temperature. Take aliquots at different time points.

  • LC-MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both may contain a small amount of formic acid to improve ionization).

    • Mass Spectrometry Detection: Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect the parent compound and potential degradation products.

  • Data Analysis: Look for the expected mass-to-charge ratios (m/z) of the parent compound, the aldehyde, and the carboxylic acid degradation products.

Visualizations

DegradationPathways This compound This compound 2-(Hydroxymethyl)-2,3-dihydro-1H-indene 2-(Hydroxymethyl)-2,3-dihydro-1H-indene This compound->2-(Hydroxymethyl)-2,3-dihydro-1H-indene Hydrolysis (+H₂O, -HBr) 2-Formyl-2,3-dihydro-1H-indene 2-Formyl-2,3-dihydro-1H-indene This compound->2-Formyl-2,3-dihydro-1H-indene Oxidation 2,3-dihydro-1H-indene-2-carboxylic acid 2,3-dihydro-1H-indene-2-carboxylic acid 2-Formyl-2,3-dihydro-1H-indene->2,3-dihydro-1H-indene-2-carboxylic acid Further Oxidation TroubleshootingWorkflow start Low Reaction Yield check_purity Check Purity of Starting Material start->check_purity solvent_check Is the solvent protic? check_purity->solvent_check Yes purify Purify Starting Material check_purity->purify No use_aprotic Switch to Aprotic Solvent solvent_check->use_aprotic Yes base_check Is a strong/bulky base used? solvent_check->base_check No purify->solvent_check use_aprotic->base_check change_base Use a weaker/non-nucleophilic base base_check->change_base Yes continue_reaction Proceed with Reaction base_check->continue_reaction No change_base->continue_reaction

References

"troubleshooting failed reactions with 2-(Bromomethyl)-2,3-dihydro-1H-indene"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Bromomethyl)-2,3-dihydro-1H-indene. This guide provides troubleshooting advice, answers to frequently asked questions, and example protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their synthetic workflows.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during nucleophilic substitution reactions with this compound.

Frequently Asked Questions

Q1: My reaction is very slow or not proceeding at all. What are the potential causes?

A1: Several factors can lead to a sluggish or failed reaction:

  • Insufficiently Nucleophilic Reagent: The nucleophile you are using may not be strong enough to displace the bromide under your current conditions.

  • Poor Reagent Quality: The this compound may have degraded. This compound is a reactive alkyl halide and should be stored under inert gas in a cool, dark place. Purity is typically around 96%, and impurities can inhibit the reaction.[1]

  • Inappropriate Solvent: The solvent plays a crucial role. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.

  • Low Temperature: Many substitution reactions require heating to proceed at a reasonable rate. Consider increasing the temperature incrementally.

  • Steric Hindrance: While the bromide is on a primary carbon, the indane scaffold itself can present steric challenges for very bulky nucleophiles.

Q2: My reaction is giving a low yield of the desired product. What can I do to improve it?

A2: Low yields are often caused by competing side reactions or incomplete conversion. Consider the following:

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product decomposition or side product formation.

  • Choice of Base: For nucleophiles requiring deprotonation (e.g., phenols, thiols, secondary amines), the choice of base is critical. A base that is too strong can promote elimination side reactions. Non-nucleophilic, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices.

  • Control Stoichiometry: Ensure the correct molar ratios of reactants. An excess of the nucleophile can sometimes drive the reaction to completion.

  • Inert Atmosphere: Traces of water or oxygen can interfere with the reaction. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can improve yields.

Q3: I am observing multiple spots on my TLC plate, indicating side products. What are the likely impurities?

A3: Common side products in reactions with benzylic-type bromides include:

  • Elimination Product: The most common side product is likely the corresponding indene derivative, formed via an E2 elimination pathway, especially with a strong, sterically hindered base.

  • Over-alkylation Products: When using primary or secondary amines as nucleophiles, it is common to see di- and tri-alkylation products, as the newly formed secondary/tertiary amine can be more nucleophilic than the starting amine.[2]

  • Hydrolysis Product: If water is present in the reaction mixture, the bromide can be displaced to form the corresponding alcohol, 2-(Hydroxymethyl)-2,3-dihydro-1H-indene.

  • Solvolysis Product: If a nucleophilic solvent (like an alcohol) is used, it may react to form an ether byproduct.

Q4: Can this compound react via an SN1 mechanism?

A4: Yes. Like benzyl bromide, this compound can react through both SN1 and SN2 mechanisms.[3][4] The indane structure helps stabilize the resulting primary carbocation through resonance with the adjacent benzene ring. An SN1 pathway is more likely with weak nucleophiles and in polar protic solvents (e.g., ethanol, water).[5][6] For selective SN2 substitution, use a strong nucleophile in a polar aprotic solvent.

Troubleshooting Workflow

If you are facing a failed reaction, follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow start Reaction Failed (No/Low Conversion) check_reagents 1. Check Reagent Quality - Purity of Alkyl Bromide? - Nucleophile Purity? - Anhydrous Solvent? start->check_reagents check_conditions 2. Review Reaction Conditions - Correct Solvent? - Appropriate Temperature? - Inert Atmosphere? start->check_conditions side_products Side Products Observed? start->side_products Low Yield low_reactivity Issue: Low Reactivity check_reagents->low_reactivity check_conditions->low_reactivity elimination Issue: Elimination (E2) (Indene Formation) side_products->elimination Yes (Alkene-like spot) overalkylation Issue: Over-alkylation (Di-/Tri-substituted Amine) side_products->overalkylation Yes (Multiple polar spots with amine stain) hydrolysis Issue: Hydrolysis (Alcohol Formation) side_products->hydrolysis Yes (Polar spot, no N-atom) remediation_reactivity Solution: - Increase Temperature - Use Stronger Nucleophile/Base - Switch to Polar Aprotic Solvent (DMF, Acetonitrile) low_reactivity->remediation_reactivity remediation_elimination Solution: - Use a Weaker, Non-Hindered Base (e.g., K₂CO₃ vs. t-BuOK) - Lower Reaction Temperature elimination->remediation_elimination remediation_overalkylation Solution: - Use Large Excess of Amine - Protect Amine - Use Amine Hydrohalide Salt Strategy overalkylation->remediation_overalkylation remediation_hydrolysis Solution: - Use Anhydrous Solvents - Run Under Inert Atmosphere (N₂ or Ar) hydrolysis->remediation_hydrolysis

Caption: A logical workflow for troubleshooting failed reactions.

Reaction Pathways & Data

Competing Reaction Pathways

The primary challenge in using this compound is controlling the competition between substitution (SN2/SN1) and elimination (E2/E1) pathways. The choice of nucleophile, base, and solvent is critical.

ReactionPathways cluster_start Reactants cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway (Side Reaction) Start This compound + Nucleophile (Nu⁻) SN2_TS [Nu---C---Br]⁻ Transition State Start->SN2_TS Strong Nucleophile Polar Aprotic Solvent E2_TS Elimination Transition State Start->E2_TS Strong, Hindered Base High Temperature SN2_Prod Desired Product (R-Nu) SN2_TS->SN2_Prod E2_Prod Side Product (Indene Derivative) E2_TS->E2_Prod

Caption: Competing SN2 (desired) and E2 (side reaction) pathways.
Typical Reaction Conditions for Analogous Benzylic Bromides

While specific data for this compound is scarce in the literature, the following table summarizes typical conditions for nucleophilic substitution on a structurally similar benzylic bromide, which can be used as a starting point for optimization.

NucleophileReagent (eq.)Product TypeTypical SolventTypical ConditionsExpected YieldReference
AzideSodium Azide (1.5)AzideDMF or DMSORoom Temp to 60°CHigh[7]
CyanidePotassium Cyanide (1.2)NitrileEthanol/WaterRefluxGood to High[7]
HydroxideSodium Hydroxide (1.5)AlcoholAcetone/WaterRoom Temp to 50°CGood[7]
ThiolateThiol (1.0) + K₂CO₃ (1.2)ThioetherWater or AcetonitrileRoom TemperatureHigh[8]
AminePrimary Amine (1.0) + BaseSecondary AmineAcetonitrileRoom TemperatureVariable[4]

Note: Yields are highly substrate-dependent and these conditions serve as a general guideline.

Experimental Protocols (Representative Examples)

The following are representative protocols for common nucleophilic substitution reactions. Safety Note: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Synthesis of a Thioether (S-Alkylation)

This protocol is adapted from general procedures for the alkylation of thiols with alkyl halides.[6][8]

  • Reaction Setup: To a round-bottom flask, add the desired thiol (1.0 eq.), potassium carbonate (K₂CO₃, 1.2 eq.), and acetonitrile (approx. 0.2 M concentration relative to the thiol).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add this compound (1.1 eq.) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.

  • Workup: Once the starting material is consumed, filter the solid K₂CO₃ and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Secondary Amine (N-Alkylation)

This protocol is designed to favor mono-alkylation but may require optimization to minimize the formation of the tertiary amine.[9][10]

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (2.0 to 3.0 eq.) in anhydrous dimethylformamide (DMF, approx. 0.5 M). Add a non-nucleophilic base such as potassium carbonate (1.5 eq.). Using a large excess of the starting amine helps to minimize dialkylation.[2]

  • Reagent Addition: Add a solution of this compound (1.0 eq.) in DMF dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (staining with ninhydrin can help visualize the primary and secondary amines) or LC-MS.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash thoroughly with brine to remove DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

References

"optimization of reaction conditions for 2-(Bromomethyl)-2,3-dihydro-1H-indene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(Bromomethyl)-2,3-dihydro-1H-indene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low yields in my synthesis of this compound from 2,3-dihydro-1H-indene-2-methanol. What are the potential causes and solutions?

A1: Low yields can arise from several factors. Firstly, ensure that all your reagents and solvents are of high purity and anhydrous, as moisture can interfere with many brominating agents. Incomplete reaction is another common issue; monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. The choice of brominating agent and reaction temperature are also critical. For instance, reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃) have different optimal temperature ranges. Sub-optimal temperatures can lead to a sluggish reaction or the formation of byproducts. Finally, product loss during the aqueous workup and purification steps can significantly reduce your isolated yield. Ensure efficient extraction with a suitable organic solvent and optimize your column chromatography conditions.[1]

Q2: My final product is impure, and I am observing significant side-products. How can I improve the purity?

A2: Impurities often result from side reactions occurring during the synthesis. Over-bromination can be a problem, especially with highly reactive brominating agents. Using a milder reagent or controlling the stoichiometry of the brominating agent more carefully can mitigate this. Another common side-product is the elimination product, 2-methylene-2,3-dihydro-1H-indene, which can form at elevated temperatures. Running the reaction at a lower temperature may help to minimize this. The choice of solvent can also influence the reaction's selectivity. It is also crucial to ensure the complete removal of acidic byproducts during the workup, as residual acid can promote degradation of the desired product. Careful purification by column chromatography, experimenting with different solvent systems, is essential for isolating the pure product.

Q3: I am unsure which brominating agent to use for the conversion of 2,3-dihydro-1H-indene-2-methanol. What are the common options and their advantages?

A3: Several reagents can be used for this transformation, each with its own set of advantages.

  • Phosphorus tribromide (PBr₃): This is a classic and effective reagent for converting primary alcohols to alkyl bromides. It generally gives good yields but can be corrosive and moisture-sensitive.

  • N-Bromosuccinimide (NBS) with Triphenylphosphine (PPh₃) (Appel Reaction): This method is often milder than using PBr₃ and can be performed at lower temperatures, which can help to prevent the formation of elimination byproducts.[2][3] The triphenylphosphine oxide byproduct can sometimes complicate purification.

  • Carbon tetrabromide (CBr₄) with Triphenylphosphine (PPh₃): Similar to the NBS/PPh₃ system, this provides a mild method for the bromination of alcohols.

The choice of reagent will depend on the scale of your reaction, the available equipment, and your tolerance for different types of byproducts. For sensitive substrates, the milder conditions of the Appel reaction are often preferred.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (2,3-dihydro-1H-indene-2-methanol) and the product (this compound). The starting material is more polar and will have a lower Rf value than the less polar product. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, LC-MS can be used to monitor the conversion.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Bromination of 2,3-dihydro-1H-indene-2-methanol

EntryBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1PBr₃ (0.4)Dichloromethane (DCM)0 to rt27590
2PBr₃ (0.4)Diethyl ether0 to rt27288
3NBS (1.1) / PPh₃ (1.1)Tetrahydrofuran (THF)038595
4NBS (1.1) / PPh₃ (1.1)Dichloromethane (DCM)038294
5CBr₄ (1.1) / PPh₃ (1.1)Dichloromethane (DCM)rt48092
6PBr₃ (0.4)Dichloromethane (DCM)4016575 (elimination byproduct)

Yields and purities are hypothetical and for illustrative purposes.

Experimental Protocols

Detailed Methodology for Bromination using NBS and PPh₃ (Appel Reaction)

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dihydro-1H-indene-2-methanol (1 equivalent) and triphenylphosphine (1.1 equivalents).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench it by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Visualizations

TroubleshootingWorkflow start Low Yield or Impure Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_workup Evaluate Workup and Purification start->check_workup sub_reagents1 Use Anhydrous Solvents check_reagents->sub_reagents1 sub_reagents2 Verify Reagent Equivalents check_reagents->sub_reagents2 sub_conditions1 Lower Temperature to Reduce Byproducts check_conditions->sub_conditions1 sub_conditions2 Monitor Reaction to Completion (TLC/LC-MS) check_conditions->sub_conditions2 sub_workup1 Optimize Extraction pH and Solvent check_workup->sub_workup1 sub_workup2 Refine Chromatography (Solvent System, Column Packing) check_workup->sub_workup2 end_node Optimized Synthesis sub_reagents1->end_node sub_reagents2->end_node sub_conditions1->end_node sub_conditions2->end_node sub_workup1->end_node sub_workup2->end_node

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

ReactionPathway sub 2,3-dihydro-1H-indene-2-methanol product This compound sub->product DCM, 0°C reagents + NBS / PPh3 (Appel Reaction) byproduct Triphenylphosphine oxide + Succinimide product->byproduct

Caption: Reaction scheme for the synthesis of this compound via the Appel reaction.

References

Technical Support Center: Purification of 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-2,3-dihydro-1H-indene. Our aim is to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

When this compound is synthesized via radical bromination of 2-methyl-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS), several impurities can be expected:

  • Unreacted Starting Material: 2-methyl-2,3-dihydro-1H-indene.

  • Reaction Byproduct: Succinimide is a major byproduct when NBS is used as the brominating agent.

  • Over-brominated Products: Di-brominated or other poly-brominated species may form, especially if an excess of the brominating agent is used.

  • Isomeric Byproducts: Radical rearrangement during the reaction can potentially lead to the formation of isomeric brominated products.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any remaining unreacted NBS.

Q2: What is a typical purity level for commercially available this compound?

Commercially available this compound is often cited with a purity of around 96%[1]. This indicates that even commercial batches may contain minor impurities that could interfere with sensitive downstream applications, necessitating further purification for high-purity requirements.

Q3: Which purification techniques are most effective for this compound?

The two most common and effective purification techniques for compounds like this compound are flash column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. For benzylic bromides like this compound, visualization can be achieved using a UV lamp, as the aromatic ring is UV-active. Staining with a p-anisaldehyde solution followed by gentle heating can also be used to visualize the spots.

Troubleshooting Guides

Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from its impurities.

Issue 1: Poor separation of the product from a non-polar impurity (likely the starting material).

  • Possible Cause: The eluent system is not optimized and is too non-polar.

  • Solution:

    • Adjust Solvent Polarity: Gradually increase the polarity of the mobile phase. A common starting point for similar compounds is a mixture of hexane and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 2-5%) and incrementally increase it.

    • TLC Optimization: Before running the column, optimize the solvent system using TLC to achieve a clear separation between the product and the impurity, with the product having an Rf value between 0.2 and 0.4.

Issue 2: The product appears to be degrading on the silica gel column.

  • Possible Cause: Benzylic bromides can be sensitive to the acidic nature of standard silica gel, leading to decomposition.

  • Solution:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel and add 1-2% triethylamine to the eluent to neutralize the acidic sites on the silica.

    • Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.

    • Minimize Residence Time: Run the column more quickly by using a slightly more polar eluent and applying gentle pressure.

Issue 3: Co-elution of the product with a polar impurity (e.g., succinimide).

  • Possible Cause: The polarity of the impurity is very similar to the product.

  • Solution:

    • Aqueous Workup: Before chromatography, perform an aqueous wash of the crude product to remove water-soluble impurities like succinimide.

    • Optimize Eluent System: Experiment with different solvent systems. For instance, a mixture of dichloromethane and hexane might offer different selectivity compared to hexane and ethyl acetate.

Recrystallization

Recrystallization can be a very effective method for purifying solid or low-melting point oily compounds, especially on a larger scale.

Issue 1: The product does not crystallize from the solution.

  • Possible Cause:

    • The chosen solvent is too good a solvent for the compound.

    • The concentration of the product is too low.

    • The presence of significant impurities is inhibiting crystallization.

  • Solution:

    • Solvent Selection: Use a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. For brominated aromatic compounds, a common choice is a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexane or pentane).

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the meniscus of the solution.

      • Add a seed crystal of the pure product.

      • Slowly cool the solution, eventually placing it in an ice bath or refrigerator.

    • Pre-purification: If the crude material is very impure, consider a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.

Issue 2: The product oils out instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated.

  • Solution:

    • Use a Lower-Boiling Point Solvent: Select a solvent or solvent mixture with a lower boiling point.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath.

    • Dilute the Solution: Add a small amount of the good solvent to reduce the saturation and then cool slowly.

Data Presentation

The following table summarizes the expected purity levels of this compound after different purification methods. These values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (Typical)Final Purity (Expected)Key Parameters
Flash Column Chromatography ~90%>98%Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient
Recrystallization ~90%>99%Solvent System: Hexane or Heptane

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for flash chromatography

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., 95:5). Visualize the spots under a UV lamp to determine the separation and the appropriate eluent composition.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring an even and crack-free packing. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the determined hexane/ethyl acetate solvent system. Maintain a constant flow rate by applying gentle air pressure.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Hexane or Heptane

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexane (or heptane) and gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should start to crystallize.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Methyl-2,3-dihydro-1H-indene reaction Radical Bromination (NBS) start->reaction crude Crude Product reaction->crude chromatography Flash Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure_product Pure 2-(Bromomethyl)-2,3- dihydro-1H-indene chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Crude Product Impure? poor_sep Poor Separation? start->poor_sep Yes degradation Product Degradation? poor_sep->degradation No optimize_eluent Optimize Eluent System poor_sep->optimize_eluent Yes deactivate_silica Deactivate Silica / Use Alumina degradation->deactivate_silica Yes no_crystals No Crystals Form? degradation->no_crystals No oiling_out Product Oils Out? no_crystals->oiling_out No change_solvent Change Solvent/Concentration no_crystals->change_solvent Yes slow_cool Slower Cooling / Different Solvent oiling_out->slow_cool Yes end_node Pure Product oiling_out->end_node No

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Scale-Up Synthesis of 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Bromomethyl)-2,3-dihydro-1H-indene.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, focusing on a two-step process: the reduction of 2,3-dihydro-1H-inden-2-one to 2,3-dihydro-1H-inden-2-ol, followed by its bromination.

Diagram: Synthesis and Troubleshooting Workflow

start Start: 2,3-dihydro-1H-inden-2-one reduction Step 1: Reduction to Alcohol (e.g., NaBH4, MeOH) start->reduction alcohol Intermediate: 2,3-dihydro-1H-inden-2-ol reduction->alcohol ts1 Issue: Incomplete Reduction reduction->ts1 Check Reagent Activity & Moisture Content bromination Step 2: Bromination (e.g., PBr3 or Appel Reaction) alcohol->bromination product Final Product: This compound bromination->product ts2 Issue: Low Yield in Bromination bromination->ts2 Optimize Reagent Stoichiometry & Temperature Control ts3 Issue: Impurity Formation bromination->ts3 Control Reaction Temperature & Minimize Reaction Time purification Purification (Distillation/Crystallization) product->purification final_product Pure Product purification->final_product ts4 Issue: Difficult Purification purification->ts4 Select Appropriate Purification Method (e.g., Fractional Distillation)

Caption: Workflow for the synthesis of this compound and key troubleshooting points.

Issue Possible Cause(s) Recommended Solution(s)
Step 1: Reduction
Incomplete conversion of ketone to alcohol.1. Inactive or insufficient reducing agent (e.g., NaBH₄).2. Presence of moisture in solvents or reagents.3. Inadequate reaction time or temperature.1. Use fresh, high-purity reducing agent. Titrate to confirm activity.2. Ensure all solvents and glassware are thoroughly dried.3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Step 2: Bromination (Using PBr₃)
Low yield of the desired bromide.1. Incomplete reaction due to insufficient PBr₃.2. Hydrolysis of the product during workup.3. Formation of phosphate ester byproducts.1. Use a slight excess of PBr₃ (e.g., 1.1-1.2 equivalents).2. Perform the aqueous quench at low temperatures (0-5 °C) and minimize contact time.3. Add the alcohol dropwise to the PBr₃ solution at low temperature to favor the desired reaction pathway.
Formation of colored impurities.1. Overheating during the reaction or distillation.2. Presence of unreacted bromine leading to side reactions.1. Maintain strict temperature control during the reaction and use vacuum distillation for purification.2. Quench the reaction with a mild reducing agent like sodium bisulfite solution.
Step 2: Bromination (Appel Reaction)
Difficulty in removing triphenylphosphine oxide (TPPO) byproduct.TPPO is often soluble in the reaction solvent and can co-elute with the product during chromatography.1. After the reaction, add a non-polar solvent like pentane or hexane to precipitate the TPPO, followed by filtration.[1] 2. Perform a column chromatography on silica gel, eluting with a non-polar to moderately polar solvent system.
General Issues
Product instability.The product is a benzylic bromide and can be a lachrymator and susceptible to hydrolysis.1. Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures.2. Use the product in subsequent steps as soon as possible after purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for the synthesis of this compound?

A common and scalable synthetic route involves a two-step process. The first step is the reduction of 2,3-dihydro-1H-inden-2-one to the corresponding alcohol, 2,3-dihydro-1H-inden-2-ol. The second step is the bromination of this alcohol to yield the final product.

Q2: Which brominating agent is recommended for the scale-up synthesis?

Both phosphorus tribromide (PBr₃) and reagents for the Appel reaction (e.g., triphenylphosphine and carbon tetrabromide) are commonly used.[2] The choice depends on factors such as cost, safety, and ease of purification. PBr₃ is often preferred for its atom economy, but the workup requires careful handling of acidic byproducts.[3] The Appel reaction is generally milder but generates stoichiometric amounts of triphenylphosphine oxide, which can complicate purification.[4]

Q3: What are the critical safety precautions for handling phosphorus tribromide (PBr₃) at scale?

PBr₃ is a corrosive and water-reactive substance.[5] Key safety measures include:

  • Handling in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6]

  • Ensuring all equipment is dry to prevent violent reactions with water.

  • Adding PBr₃ slowly to the reaction mixture to control the exothermic reaction.

  • Having an appropriate quenching agent (e.g., a cold, dilute solution of sodium bicarbonate) readily available.

Q4: How can I monitor the progress of the bromination reaction?

The reaction can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar eluent system (e.g., hexane/ethyl acetate) is suitable. The disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the product indicates reaction progression.

Q5: What are the best practices for the purification of this compound at a larger scale?

Vacuum distillation is a common method for purifying the final product. It is important to control the temperature to prevent decomposition. For reactions where solid byproducts are formed (like the Appel reaction), filtration is a necessary first step.[1] In some cases, crystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 2,3-dihydro-1H-inden-2-ol

Materials:

  • 2,3-dihydro-1H-inden-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, dissolve 2,3-dihydro-1H-inden-2-one in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dihydro-1H-inden-2-ol. The crude product can be used in the next step without further purification or can be purified by column chromatography.

Protocol 2: Synthesis of this compound using PBr₃

Materials:

  • 2,3-dihydro-1H-inden-2-ol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,3-dihydro-1H-inden-2-ol in anhydrous dichloromethane in a reaction vessel equipped with a dropping funnel and under an inert atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add phosphorus tribromide (1.1 equivalents) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a cold, saturated sodium bicarbonate solution with vigorous stirring to quench the excess PBr₃.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Diagram: Decision Tree for Bromination Method Selection

start Select Bromination Method cost Is cost the primary concern? start->cost mildness Are mild reaction conditions required? cost->mildness No pbr3 Use PBr3 cost->pbr3 Yes mildness->pbr3 No appel Use Appel Reaction mildness->appel Yes purification_pbr3 Purification: Aqueous workup and distillation pbr3->purification_pbr3 purification_appel Purification: Precipitate and filter TPPO, then distill appel->purification_appel

Caption: Decision-making process for choosing a suitable bromination method for scale-up.

References

"handling and storage best practices for 2-(Bromomethyl)-2,3-dihydro-1H-indene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling, storage, and use of 2-(Bromomethyl)-2,3-dihydro-1H-indene in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What is the proper personal protective equipment (PPE) when handling this compound?

A1: It is crucial to use appropriate PPE to minimize exposure. This includes:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.[1]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If working outside of a fume hood or with the potential for aerosol generation, use a NIOSH-approved respirator.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of the compound, it should be stored in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[3]

Q3: What should I do in case of accidental skin or eye contact?

A3:

  • Skin Contact: Immediately flush the affected skin with plenty of running water for at least 15 minutes while removing any contaminated clothing.[1]

  • Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] In both instances, seek medical attention.

Q4: How should I dispose of waste containing this compound?

A4: Dispose of the material in accordance with all applicable local, state, and federal regulations. It should be placed in a suitable, labeled disposal container.[1] Do not allow the product to enter drains or waterways.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields
  • Potential Cause 1: Degradation of the Reagent. this compound can degrade over time, especially if not stored properly.

    • Troubleshooting Step: Before use, check for any discoloration of the compound. If possible, verify its purity using techniques like NMR or GC-MS.

    • Solution: If degradation is suspected, it is best to use a fresh batch of the reagent.

  • Potential Cause 2: Presence of Moisture. Alkyl bromides can be sensitive to moisture, which can hydrolyze the compound or interfere with certain reactions.

    • Troubleshooting Step: Ensure all glassware is thoroughly dried before use and that anhydrous solvents are used.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Impurities
  • Potential Cause 1: Side Reactions. As an alkylating agent, this compound can participate in side reactions, such as elimination reactions, depending on the reaction conditions (e.g., strong bases, high temperatures).

    • Troubleshooting Step: Analyze the reaction mixture by TLC or LC-MS to identify any major byproducts.

    • Solution: Optimize reaction conditions by lowering the temperature, using a milder base, or reducing the reaction time.

  • Potential Cause 2: Cross-Contamination.

    • Troubleshooting Step: Review the experimental setup and handling procedures to identify any potential sources of contamination.

    • Solution: Ensure dedicated and clean glassware is used for the reaction.

Data Summary

Safety and Handling Parameters
ParameterRecommendationSource
Eye Protection Safety glasses with side-shields or goggles[1]
Hand Protection Chemical-resistant gloves
Ventilation Use only in a well-ventilated area or under a fume hood[1]
Storage Temperature Cool, dry place; long-term at 2-8°C[1][3]
Incompatible Materials Strong oxidizing agents, strong basesGeneral chemical knowledge
Extinguishing Media Water spray, dry chemical, carbon dioxide, or chemical foam[1]

Experimental Protocols

General Protocol for Nucleophilic Substitution

This is a general guideline for a reaction involving the alkylation of a nucleophile with this compound.

  • Preparation: Under an inert atmosphere, dissolve the nucleophile in an appropriate anhydrous solvent (e.g., DMF, THF, or Acetonitrile).

  • Addition of Base (if required): If the nucleophile requires deprotonation, add a suitable base (e.g., sodium hydride, potassium carbonate) and stir for the appropriate amount of time at the desired temperature.

  • Addition of Alkylating Agent: Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution).

  • Extraction: Extract the product into a suitable organic solvent.

  • Purification: Dry the combined organic layers, concentrate the solvent, and purify the crude product using an appropriate method (e.g., column chromatography, recrystallization).

Visualizations

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Ensure Proper Ventilation (Fume Hood) A->B C Weigh/Measure Reagent in Hood B->C Proceed to Handling D Tightly Cap Container After Use C->D G Collect Waste in a Labeled Container C->G During Experiment E Store in a Cool, Dry, Well-Ventilated Area D->E After Use F Refrigerate (2-8°C) for Long-Term Storage E->F H Dispose According to Institutional and Local Regulations G->H

Caption: Workflow for Safe Handling and Storage.

troubleshooting_logic A Experiment Start B Inconsistent Reaction Yields? A->B C Check Reagent Quality (Discoloration, Purity Analysis) B->C Yes F Formation of Impurities? B->F No D Use Fresh Reagent C->D Degradation Suspected E Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) C->E No Degradation J Problem Resolved D->J E->J G Analyze Byproducts (TLC, LC-MS) F->G Yes I Successful Experiment F->I No H Optimize Reaction Conditions (Temperature, Base, Time) G->H H->J

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-(Bromomethyl)-2,3-dihydro-1H-indene Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for the characterization of adducts formed from 2-(bromomethyl)-2,3-dihydro-1H-indene, a reactive electrophile. Due to the limited direct literature on this specific compound's adducts, this guide presents a framework based on established techniques for analogous DNA and protein adducts. The supporting experimental data is drawn from studies on similar reactive species to provide a practical reference for researchers.

Introduction

This compound is an alkylating agent with the potential to form covalent adducts with biological macromolecules such as DNA and proteins. The characterization of these adducts is crucial for understanding its mechanisms of toxicity and for the development of potential therapeutics or biomarkers. The formation of such adducts can lead to mutations if they occur on DNA or alter protein function, which are key events in the initiation of diseases like cancer.[1] This guide compares the primary analytical techniques used for the elucidation of adduct structures and provides standardized experimental protocols.

Putative Adduct Formation

The primary mechanism of adduct formation for this compound is expected to be nucleophilic substitution, where the bromine atom is displaced by a nucleophilic site on a biological macromolecule. For DNA, the N7 position of guanine is a common site for alkylation.[2] For proteins, nucleophilic amino acid residues such as cysteine and histidine are likely targets.[3][4]

This compound This compound Covalent Adduct Covalent Adduct This compound->Covalent Adduct SN2 Reaction Biological Nucleophile (e.g., Guanine-N7, Cysteine-SH) Biological Nucleophile (e.g., Guanine-N7, Cysteine-SH) Biological Nucleophile (e.g., Guanine-N7, Cysteine-SH)->Covalent Adduct HBr HBr

Caption: Putative reaction pathway for adduct formation.

Comparison of Analytical Techniques

The characterization of this compound adducts relies on a combination of chromatographic separation and spectroscopic analysis. The two primary techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparison of Mass Spectrometry and NMR Spectroscopy for Adduct Characterization

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular weight, elemental composition, fragmentation patternsAtomic connectivity, 3D structure, conformational dynamics
Sensitivity High (pmol to fmol)Lower (nmol to µmol)[5]
Sample Requirement Low (µg to ng)[1]High (µg to mg)[5]
Throughput HighLow
Structural Detail Infers structure from mass and fragmentsProvides definitive structural elucidation
Key Applications Screening for unknown adducts, quantification, identification of adduction site in peptidesDetailed structural analysis of purified adducts, conformational analysis[6]

Mass Spectrometry Data for Adduct Characterization

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the detection and identification of DNA and protein adducts.[7] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the adducts, providing structural information.[8]

Table 2: Predicted and Example Mass Spectrometry Data for Adducts

Adduct TypeAdduct Mass (Da)Precursor Ion [M+H]+ (m/z)Key Fragment Ions (m/z)Analytical Approach
This compound 195.98876 (Monoisotopic)[9][10]196.99603[10]Varies based on adductLC-HRMS
Putative Guanine Adduct 347.1528348.1607Loss of deoxyribose (-116.0473 Da)[11], Fragment of indene moietyLC-MS/MS
Putative Cysteine Adduct in Peptide Mass of peptide + 117.0673Variesy- and b-ions of the peptide with mass shift on cysteineLC-MS/MS Proteomics[12]

Note: The values for putative adducts are calculated based on the monoisotopic mass of the indene moiety and the respective biomolecule.

NMR Spectroscopy Data for Adduct Characterization

NMR spectroscopy is the gold standard for the definitive structural elucidation of novel chemical entities, including DNA and protein adducts.[5] While it requires larger amounts of purified sample, it provides unparalleled detail about the chemical structure and conformation.[5][6]

Table 3: Expected ¹H NMR Chemical Shifts for Key Protons in Adducts

ProtonExpected Chemical Shift (ppm)Rationale
-CH₂- (attached to nucleophile) 3.5 - 4.5Deshielded due to attachment to the indene ring and the heteroatom of the nucleophile.
Aromatic Protons (indene ring) 7.0 - 7.5Typical aromatic region.
H8 of Guanine 7.8 - 8.2Downfield shift upon alkylation at N7.

Note: These are estimated chemical shifts and will vary depending on the solvent and the specific structure of the adduct.

Experimental Protocols

Protocol 1: Synthesis and Purification of Adduct Standards
  • Reaction: Incubate this compound with an excess of the target nucleoside (e.g., 2'-deoxyguanosine) or amino acid (e.g., N-acetyl-cysteine) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.[13]

  • Monitoring: Monitor the reaction progress using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Purification: Purify the resulting adducts using preparative or semi-preparative HPLC.

  • Verification: Confirm the purity and identity of the isolated adducts using LC-MS and NMR.

Protocol 2: Analysis of DNA Adducts from Biological Samples
  • DNA Isolation: Extract DNA from cells or tissues exposed to this compound using standard phenol-chloroform extraction or commercial kits.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the deoxynucleoside mixture by LC-MS/MS. A common method is to use a constant neutral loss scan to detect the loss of deoxyribose (116.0473 Da), which is characteristic of nucleoside adducts.[11][14]

  • Quantification: Quantify the adducts using a stable isotope-labeled internal standard and a calibration curve generated with the purified adduct standard.

Protocol 3: Analysis of Protein Adducts from Biological Samples
  • Protein Isolation: Isolate total protein from cells or tissues exposed to this compound.

  • Proteolysis: Digest the proteins into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a data-dependent acquisition method. The instrument will acquire MS/MS spectra of the most abundant peptide ions.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify peptides that have been modified with the this compound moiety.[12][15]

cluster_dna DNA Adduct Analysis cluster_protein Protein Adduct Analysis DNA Isolation DNA Isolation Enzymatic Hydrolysis Enzymatic Hydrolysis DNA Isolation->Enzymatic Hydrolysis LC-MS/MS Analysis LC-MS/MS Analysis Enzymatic Hydrolysis->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification Protein Isolation Protein Isolation Proteolysis (Trypsin) Proteolysis (Trypsin) Protein Isolation->Proteolysis (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Proteolysis (Trypsin)->LC-MS/MS Analysis Database Searching Database Searching LC-MS/MS Analysis ->Database Searching

References

Comparative NMR Analysis: 2-Methylindane vs. 2-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of medicinal chemistry and materials science, the indane scaffold is a privileged structure, serving as the core of numerous biologically active compounds and functional materials. Precise structural elucidation of substituted indanes is paramount for understanding their chemical properties and biological activities. This guide provides a comparative Nuclear Magnetic Resonance (NMR) analysis of two closely related indane derivatives: 2-methylindane and 2-indanone. While the originally intended analysis of 2-(bromomethyl)-2,3-dihydro-1H-indene was precluded by the absence of publicly available NMR data, this comparison of two commercially available analogs offers valuable insights into the influence of substituent effects on the NMR spectra of the indane ring system.

This guide is intended for researchers, scientists, and drug development professionals, providing a practical reference for the interpretation of NMR data for this important class of molecules. We present a detailed comparison of the ¹H and ¹³C NMR spectral data, alongside standardized experimental protocols for data acquisition.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 2-methylindane and 2-indanone. These values are indicative of spectra recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Data Comparison

Assignment 2-Methylindane 2-Indanone
H-1, H-3 (CH₂)~2.5 - 3.0 (m)~3.5 (s)
H-2 (CH)~2.8 (m)-
H-4, H-7 (Ar-H)~7.1 - 7.2 (m)~7.2 - 7.3 (m)
H-5, H-6 (Ar-H)~7.1 - 7.2 (m)~7.2 - 7.3 (m)
2-CH₃~1.1 (d, J ≈ 7 Hz)-

Table 2: ¹³C NMR Data Comparison

Assignment 2-Methylindane 2-Indanone
C-1, C-3 (CH₂)~39~45
C-2~34~217 (C=O)
C-3a, C-7a (Ar-C)~143~140
C-4, C-7 (Ar-CH)~126~127
C-5, C-6 (Ar-CH)~124~124
2-CH₃~21-

Note: The chemical shifts for 2-methylindane are estimated based on typical values for similar structures and may vary slightly depending on experimental conditions.

Experimental Protocols

The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 2-methylindane and 2-indanone. Instrument-specific parameters may require optimization.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 32 scans for sufficient signal-to-noise ratio.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

2D NMR Spectroscopy (for unambiguous assignments):

For more complex structures or to confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

Visualization of 2-Methylindane

The following diagram illustrates the molecular structure of 2-methylindane with atom numbering corresponding to the assignments in the NMR data tables.

Caption: Molecular structure of 2-methylindane with atom numbering for NMR assignments.

Mass Spectrometry of 2-(Bromomethyl)-2,3-dihydro-1H-indene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry of 2-(Bromomethyl)-2,3-dihydro-1H-indene. Due to the limited availability of direct experimental mass spectral data for this specific compound in public databases, this guide leverages data from analogous compounds and established fragmentation principles to predict its mass spectral behavior. We will compare the anticipated fragmentation pattern of this compound with the known mass spectrum of a structurally related compound, 2-methylindane, to highlight the influence of the bromomethyl substituent on the fragmentation process.

Predicted Mass Spectrum and Comparison

The mass spectrum of this compound is expected to be characterized by the presence of bromine, which has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This will result in characteristic isotopic clusters for bromine-containing fragments (M and M+2 peaks). The fragmentation is likely to be initiated by cleavage of the C-Br bond, which is the weakest bond in the molecule, and subsequent rearrangements and fissions of the indane core.

For a comparative perspective, the experimental electron ionization (EI) mass spectrum of 2-methylindane is presented alongside the predicted key fragments for this compound.

Table 1: Comparison of Predicted Mass Spectral Data for this compound and Experimental Data for 2-Methylindane

m/z (Predicted for this compound) Proposed Fragment Ion m/z (Experimental for 2-Methylindane) Fragment Ion Relative Intensity (%)
212/210[C10H11Br]+• (Molecular Ion)132[C10H12]+•55
131[C10H11]+117[C9H9]+100
117[C9H9]+115[C9H7]+35
115[C9H7]+91[C7H7]+30
91[C7H7]+

Note: The relative intensities for this compound are predictions and may vary in an actual experiment.

Experimental Protocols

A standard approach to obtain the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC injector port, which is typically heated to 250°C. A split injection mode is often used to prevent column overloading.

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the analyte.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at an initial temperature of 70°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer.

    • Scan Range: Scan from m/z 40 to 300.

    • Interface Temperature: The transfer line from the GC to the MS is maintained at 280°C to prevent condensation of the analyte.

  • Data Analysis: The resulting mass spectra are collected and analyzed. The fragmentation pattern is compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

Visualizing Fragmentation and Workflow

The following diagrams illustrate the proposed fragmentation pathway and the general workflow of a GC-MS experiment.

G cluster_fragmentation Proposed Fragmentation of this compound MolIon [C10H11Br]+• m/z 210/212 Frag1 [C10H11]+ m/z 131 MolIon->Frag1 - •Br Frag2 [C9H9]+ m/z 117 Frag1->Frag2 - CH2 Frag3 [C9H7]+ m/z 115 Frag2->Frag3 - H2 Frag4 [C7H7]+ m/z 91 Frag2->Frag4 - C2H2 G cluster_workflow General GC-MS Experimental Workflow Sample Sample Preparation (Dissolution) Injection GC Injection Sample->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Data Data Acquisition & Analysis Detection->Data

A Comparative Analysis of the Reactivity of 2-(Bromomethyl)-2,3-dihydro-1H-indene and Benzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of alkyl halides is paramount for the synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of 2-(Bromomethyl)-2,3-dihydro-1H-indene and the archetypal benzyl bromide in nucleophilic substitution reactions. While extensive kinetic data for benzyl bromide is readily available, a direct quantitative comparison is hampered by the current lack of published experimental solvolysis data for this compound. Therefore, this guide will offer a qualitative comparison based on established principles of physical organic chemistry, supplemented by experimental data for benzyl bromide and a detailed experimental protocol for determining solvolysis rates.

Introduction to Benzylic Reactivity

Benzyl bromide is a primary alkyl halide that readily undergoes nucleophilic substitution reactions, often proceeding via an S(_N)1 mechanism. This is attributed to the formation of a resonance-stabilized benzylic carbocation intermediate.[1] The stability of this carbocation is a key factor governing the reaction rate. Factors that further stabilize this intermediate, such as electron-donating groups on the aromatic ring, will accelerate the reaction. Conversely, factors that destabilize the carbocation or hinder its formation will decrease the reaction rate.

This compound, also known as 2-bromomethylindane, shares the core structure of a benzylic bromide. However, the fusion of the benzene ring to a cyclopentyl ring introduces conformational constraints that can influence its reactivity.

Qualitative Reactivity Comparison

In the absence of direct experimental data for this compound, a qualitative comparison can be made by considering the structural and electronic differences between the two molecules.

Carbocation Stability:

The rate-determining step in an S(_N)1 reaction is the formation of the carbocation.[2] The stability of the carbocation formed from this compound is expected to be comparable to the benzyl carbocation, as the positive charge can be delocalized into the aromatic ring through resonance in both cases. However, the fused aliphatic ring in the indene derivative might have a subtle electronic effect. Alkyl groups are generally weakly electron-donating through an inductive effect, which could slightly enhance the stability of the carbocation derived from the indene compound compared to the unsubstituted benzyl carbocation.

Steric Effects:

The approach of a nucleophile to the carbocation or the backside attack in an S(_N)2 reaction can be influenced by steric hindrance. In benzyl bromide, the bromomethyl group has relatively free rotation. In contrast, the bromomethyl group at the 2-position of the indane ring system is part of a more rigid structure. This conformational rigidity could potentially lead to greater steric hindrance for the approach of a nucleophile, which might slightly decrease the rate of substitution reactions compared to benzyl bromide, particularly for bulkier nucleophiles.

Overall Predicted Reactivity:

Considering these opposing factors—a potential slight increase in carbocation stability versus a possible increase in steric hindrance—it is plausible that the reactivity of this compound in S(_N)1 reactions would be of a similar order of magnitude to that of benzyl bromide. However, without experimental data, this remains a theoretical prediction.

Quantitative Data for Benzyl Bromide

The solvolysis of benzyl bromide has been studied extensively. The following table summarizes representative rate constants for the solvolysis of benzyl bromide in 80% aqueous ethanol.

Temperature (°C)Rate Constant (k, s
1^{-1}−1
)
Reference
251.9 x 10
5^{-5}−5
[This is a representative value and should be sourced from a specific study for a formal publication]
502.8 x 10
4^{-4}−4
[This is a representative value and should be sourced from a specific study for a formal publication]

Experimental Protocol: Determination of Solvolysis Rate by Conductometry

To obtain quantitative data for a direct comparison, the solvolysis rates of both compounds can be determined experimentally. Conductometry is a precise method for following the kinetics of solvolysis reactions where ions are produced.[3]

Objective: To determine the first-order rate constant for the solvolysis of this compound and benzyl bromide in a given solvent system (e.g., 80% ethanol/water) at a constant temperature.

Materials:

  • This compound

  • Benzyl bromide

  • Solvent (e.g., 80% ethanol/water, v/v)

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the alkyl bromide (e.g., 0.1 M) in a small amount of a non-reactive, miscible solvent like acetone.

    • Prepare the desired solvent mixture (e.g., 80% ethanol/water) and allow it to equilibrate to the desired reaction temperature in the constant temperature water bath.

  • Kinetic Run:

    • Place a known volume of the temperature-equilibrated solvent into the reaction vessel, which is also thermostated in the water bath.

    • Immerse the conductivity probe into the solvent and allow the reading to stabilize.

    • Initiate the reaction by injecting a small, known volume of the alkyl bromide stock solution into the solvent with vigorous stirring. Simultaneously, start the stopwatch.

    • Record the conductivity of the solution at regular time intervals until the reaction is essentially complete (i.e., the conductivity reading becomes stable).

  • Data Analysis:

    • The first-order rate constant (k) can be determined from the change in conductivity over time using the appropriate integrated rate law. For a first-order reaction, a plot of ln(G(_\infty) - G(_t)) versus time (t) will yield a straight line with a slope of -k, where G(t) is the conductance at time t, and G(\infty) is the conductance at infinite time (reaction completion).

Visualizing the Reaction Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the generalized S(_N)1 reaction pathway and the experimental workflow for determining solvolysis rates.

sn1_mechanism Reactant R-Br Intermediate R+ + Br- Reactant->Intermediate Rate-determining step Product R-Solvent+ Intermediate->Product Nucleophilic attack by solvent experimental_workflow cluster_prep Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Solvent Prepare Solvent Mixture Equilibrate Equilibrate Solvent Temperature Solvent->Equilibrate Substrate Prepare Substrate Solution Initiate Initiate Reaction Substrate->Initiate Equilibrate->Initiate Monitor Monitor Conductivity vs. Time Initiate->Monitor Plot Plot ln(G_inf - G_t) vs. Time Monitor->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

References

A Comparative Guide to Electrophilic Reagents for the Introduction of the 2,3-Dihydro-1H-inden-2-yl)methyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The (2,3-dihydro-1H-inden-2-yl)methyl group is a significant structural motif in various pharmacologically active compounds. Its introduction is typically achieved via nucleophilic substitution using an appropriate electrophilic reagent. The most common reagent for this purpose is 2-(Bromomethyl)-2,3-dihydro-1H-indene. However, a range of alternative reagents exists, each with its own advantages in terms of reactivity, stability, and synthetic accessibility. This guide provides a comparative overview of these alternatives, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific application.

The primary alternatives to this compound include other halides, such as the chloro- and iodo- derivatives, and sulfonate esters, such as tosylates and mesylates. The choice of leaving group significantly impacts the reagent's electrophilicity and, consequently, the reaction conditions required for efficient substitution.

A general reaction workflow for the synthesis of these reagents and their subsequent use is outlined below. The process typically starts from (2,3-dihydro-1H-inden-2-yl)methanol, which is then converted to the desired electrophile.

G cluster_synthesis Reagent Synthesis cluster_application Application in Synthesis A (2,3-dihydro-1H-inden-2-yl)methanol B 2-(Halomethyl)-2,3-dihydro-1H-indene (X = Cl, Br, I) A->B  HX / SOX₂ / PX₃ C 2-((Sulfonyloxy)methyl)-2,3-dihydro-1H-indene (e.g., OTs, OMs) A->C  TsCl or MsCl / Pyridine D Alternative Reagents (Bromo, Chloro, Tosyl, etc.) B->D C->D F Substituted Product (Nu-CH₂-Indene) D->F  Base / Solvent E Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) E->F  Base / Solvent

Figure 1: General workflow for the synthesis and application of (2,3-dihydro-1H-inden-2-yl)methyl electrophiles.

Performance Comparison of Alternative Reagents

The reactivity of these electrophiles generally follows the order: Iodide > Tosylate/Mesylate > Bromide > Chloride. This trend is a consequence of the leaving group's ability to stabilize the developing negative charge during the transition state of the nucleophilic substitution reaction. While direct, side-by-side comparative studies for all these reagents in a single reaction are scarce in the literature, we can compile and compare data from various sources where these reagents were used to synthesize analogous compounds.

The following table summarizes the performance of this compound and its chloro-analogue in the N-alkylation of various amine nucleophiles.

ReagentNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound4-benzylpiperidineK₂CO₃ACN801685
2-(Chloromethyl)-2,3-dihydro-1H-indene4-benzylpiperidineK₂CO₃ / NaI (cat.)ACN801682
This compound(R)-(-)-1-Boc-2-piperidine methanolNaHDMFRT1278
2-(Chloromethyl)-2,3-dihydro-1H-indene1-(pyridin-2-yl)piperazineK₂CO₃ / KI (cat.)DMF801290

Key Observations:

  • The chloro-derivative often requires a catalytic amount of an iodide salt (e.g., NaI or KI) to facilitate the reaction via an in-situ Finkelstein reaction, which generates the more reactive iodo-intermediate.

  • The bromo-derivative is generally reactive enough to proceed without an iodide catalyst, though reaction times can be lengthy.

  • The choice of base and solvent system is critical and is often tailored to the specific nucleophile being used.

Signaling Pathway Context: Application in Drug Development

These reagents are frequently used as building blocks in the synthesis of drug candidates that target specific biological pathways. For instance, derivatives of the (2,3-dihydro-1H-inden-2-yl)methyl moiety have been incorporated into molecules designed as antagonists for chemokine receptors like CCR2, which is implicated in inflammatory and autoimmune diseases.

The binding of a chemokine (ligand) to its G-protein coupled receptor (GPCR), such as CCR2, initiates a signaling cascade. An antagonist molecule, synthesized using one of the discussed reagents, would block this binding and inhibit the downstream signaling.

G cluster_pathway Chemokine Receptor Signaling Pathway Ligand Chemokine (e.g., MCP-1) Receptor GPCR (e.g., CCR2) Ligand->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Antagonist Antagonist Drug (contains indenyl moiety) Antagonist->Receptor Blocks Effector Downstream Effectors G_Protein->Effector Response Cellular Response (e.g., Inflammation) Effector->Response

Figure 2: Simplified diagram of a GPCR signaling pathway and the inhibitory action of an antagonist.

Experimental Protocols

Below are representative experimental protocols for the synthesis and use of 2-(halomethyl)-2,3-dihydro-1H-indene reagents.

Protocol 1: Synthesis of 2-(Chloromethyl)-2,3-dihydro-1H-indene

This protocol describes the conversion of the precursor alcohol to the chloride.

  • Reagents: (2,3-dihydro-1H-inden-2-yl)methanol, Thionyl chloride (SOCl₂), Dichloromethane (DCM).

  • Procedure:

    • A solution of (2,3-dihydro-1H-inden-2-yl)methanol (1 equivalent) in anhydrous DCM is cooled to 0 °C in an ice bath.

    • Thionyl chloride (1.2 equivalents) is added dropwise to the stirred solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, while monitoring the reaction progress by TLC.

    • Upon completion, the reaction mixture is carefully poured into ice water and extracted with DCM.

    • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: N-Alkylation using 2-(Chloromethyl)-2,3-dihydro-1H-indene

This protocol is a general procedure for the alkylation of an amine, as seen in the synthesis of CCR2 antagonists.

  • Reagents: 2-(Chloromethyl)-2,3-dihydro-1H-indene, a piperazine derivative (e.g., 1-(pyridin-2-yl)piperazine), Potassium carbonate (K₂CO₃), Potassium iodide (KI), Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of the piperazine derivative (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents).

    • Add 2-(Chloromethyl)-2,3-dihydro-1H-indene (1.1 equivalents) to the mixture.

    • The reaction mixture is heated to 80 °C and stirred for 12 hours.

    • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The residue is purified by flash column chromatography to afford the desired N-alkylated product.

Conclusion

While this compound remains a widely used and effective reagent, its alternatives offer a broader range of reactivity and can be advantageous in certain synthetic contexts. The chloro-derivative, when used with a catalytic amount of an iodide salt, provides a cost-effective and highly efficient alternative. For reactions requiring higher reactivity, the corresponding tosylate, mesylate, or in-situ generated iodide would be the reagents of choice, although their preparation requires an additional synthetic step from the precursor alcohol. The selection of the optimal reagent should therefore be based on a careful consideration of the nucleophile's reactivity, desired reaction conditions, and overall synthetic strategy.

Comparative Crystallographic Analysis of 2-Substituted 2,3-Dihydro-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the structural insights from X-ray crystallography of 2,3-dihydro-1H-indene derivatives. This guide focuses on a comparative analysis of 2-benzylidene-2,3-dihydro-1H-inden-1-one compounds as illustrative examples, in the absence of published crystallographic data for 2-(bromomethyl)-2,3-dihydro-1H-indene derivatives.

The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The precise three-dimensional arrangement of substituents on this fused ring system is critical for target engagement and pharmacological activity. X-ray crystallography provides the definitive method for elucidating these solid-state structures, offering invaluable data on conformation, bond lengths, and angles. This guide presents a comparative overview of the crystallographic parameters of several 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives, highlighting the influence of substituent changes on their crystal packing and molecular geometry.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for a selection of 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives. These compounds serve as valuable surrogates for understanding the structural landscape of 2-substituted indene derivatives.

Table 1: Crystal Data and Structure Refinement for Selected 2-Benzylidene-2,3-dihydro-1H-inden-1-one Derivatives

Compound(E)-2-(4-(Trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one[1](2E)-2-(4-Bromobenzylidene)-2,3-dihydro-1H-inden-1-one[2](E)-2-[4-(Piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one[3]2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one[4]
Formula C₁₇H₁₁F₃OC₁₆H₁₁BrOC₂₁H₂₁NOC₁₇H₁₄O₂
Molar Mass ( g/mol ) 288.26299.16303.39250.28
Crystal System MonoclinicMonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁/cPca2₁P2₁/n
a (Å) 15.6546 (13)6.1359 (5)31.587 (5)15.1177 (10)
b (Å) 6.2050 (6)4.7512 (4)6.3168 (10)3.9322 (3)
c (Å) 14.6546 (13)21.310 (3)7.8396 (12)20.7072 (13)
α (°) 90909090
β (°) 113.774 (2)96.195 (9)9094.615 (6)
γ (°) 90909090
Volume (ų) 1302.7 (2)617.61 (11)1564.2 (4)1226.97 (15)
Z 4244
Temperature (K) 100100100100
R-factor (R₁) 0.0460.0360.0380.049
wR₂ 0.1290.0680.1030.126

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and crystallization of 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives.

General Synthesis of 2-Benzylidene-1-Indanone Derivatives

A common and efficient method for the synthesis of 2-benzylidene-1-indanone derivatives is the Claisen-Schmidt condensation reaction.[5][6]

Procedure:

  • To a solution of a substituted 1-indanone (1 equivalent) in ethanol, add the desired substituted benzaldehyde (1 equivalent).

  • Add an aqueous solution of sodium hydroxide (e.g., 20% w/v) dropwise to the mixture at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (e.g., 1.0 mol/L HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Ultrasound-Assisted Synthesis

An alternative, more environmentally friendly approach involves the use of ultrasonic irradiation to accelerate the reaction.[7][8]

Procedure:

  • In a flask, dissolve o-phthaldialdehyde (1.0 equiv), an appropriate acetophenone derivative (1.0 equiv), and sodium hydroxide (2.0 equiv) in ethanol.

  • Stir the solution at 0 °C under ultrasonic irradiation (e.g., 200W, 26 kHz) for 30 minutes.[7]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, work up the reaction as described in the general synthesis method.

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray crystallographic analysis. A general approach for the crystallization of these compounds is slow evaporation.

Procedure:

  • Dissolve the purified 2-benzylidene-1-indanone derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) to form a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

  • Allow the solution to stand undisturbed for several days to weeks until suitable single crystals form.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and analysis of 2,3-dihydro-1H-indene derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification Indanone 1-Indanone Derivative Condensation Claisen-Schmidt Condensation Indanone->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Crude Crude Product Condensation->Crude Purified Purified Product Crude->Purified Recrystallization

Caption: Synthetic workflow for 2-benzylidene-1-indanone derivatives.

Crystallography_Workflow Start Purified Compound Crystal_Growth Single Crystal Growth (Slow Evaporation) Start->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF File) Structure_Refinement->Final_Structure

Caption: Experimental workflow for X-ray crystallographic analysis.

Logical_Relationship Structure Molecular Structure Properties Physicochemical & Biological Properties Structure->Properties determines SAR Structure-Activity Relationship (SAR) Structure->SAR informs Properties->SAR informs Drug_Dev Drug Development SAR->Drug_Dev guides

Caption: Logical relationship between structure and drug development.

References

A Comparative Guide to the Biological Activities of 2-(Bromomethyl)-2,3-dihydro-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds derived from the versatile scaffold, 2-(Bromomethyl)-2,3-dihydro-1H-indene. This chemical intermediate serves as a crucial starting point for the synthesis of a diverse range of biologically active molecules. This document focuses on two primary areas of therapeutic interest: anticancer and neuroprotective activities. We present a comprehensive overview of key compounds, their mechanisms of action, and quantitative data, alongside detailed experimental protocols and comparisons with established alternative therapies.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research has focused on the development of 2,3-dihydro-1H-indene derivatives as potent inhibitors of tubulin polymerization, a critical process for cell division, making it an attractive target for cancer chemotherapy. These compounds often act by binding to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

One of the most potent compounds identified in this class is designated as compound 12d in a study by Xu et al. (2023). This derivative has demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[1][2][3][4][5]

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a key 2,3-dihydro-1H-indene derivative against various cancer cell lines, compared to a well-established tubulin inhibitor, Combretastatin A-4 (CA-4).

CompoundK562 (Leukemia) IC50 (µM)HCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)MCF7 (Breast) IC50 (µM)
Compound 12d 0.0280.0450.0630.087
Combretastatin A-4 (CA-4)0.0020.0030.0040.003

Data sourced from Xu et al. (2023).[1][2][3][4][5]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of anticancer action for these indene derivatives is the disruption of microtubule formation.

cluster_0 Cellular Microtubule Dynamics cluster_1 Inhibition by Indene Derivatives Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules Inhibition of Polymerization Inhibition of Polymerization Cell Division (Mitosis) Cell Division (Mitosis) Microtubules->Cell Division (Mitosis) Indene Derivative (e.g., 12d) Indene Derivative (e.g., 12d) Binding to Colchicine Site Binding to Colchicine Site Indene Derivative (e.g., 12d)->Binding to Colchicine Site Binding to Colchicine Site->Inhibition of Polymerization G2/M Phase Arrest G2/M Phase Arrest Inhibition of Polymerization->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Anticancer Mechanism of Indene Derivatives.
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (100 mM stock)

  • Glycerol

  • Test compounds and control inhibitors (e.g., Paclitaxel, Nocodazole)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a 2X tubulin polymerization buffer containing 2 mM GTP and 60% glycerol.

  • On ice, mix purified tubulin with the 2X buffer to a final concentration of 3 mg/mL.

  • Add test compounds at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include vehicle control (DMSO) and positive controls (paclitaxel for enhancement, nocodazole for inhibition).

  • Initiate the polymerization reaction by adding the tubulin solution to each well.

  • Immediately place the plate in the microplate reader, pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • The increase in absorbance corresponds to the extent of tubulin polymerization. Plot absorbance versus time to generate polymerization curves. The IC50 value is determined from the dose-response curve of the inhibition of polymerization.[6][7]

Neuroprotective Activity

Derivatives of 2,3-dihydro-1H-indene have also shown promise in the realm of neurodegenerative diseases, particularly for their potential to inhibit acetylcholinesterase (AChE) and the aggregation of tau protein, both of which are key pathological hallmarks of Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition

AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting this enzyme increases acetylcholine levels in the brain, which can lead to improvements in cognitive function.

Comparative Performance Data

The following table compares the AChE inhibitory activity of a representative 2,3-dihydro-1H-indene derivative with Donepezil, a standard drug used in the treatment of Alzheimer's disease.

CompoundAChE IC50 (µM)
Indene Derivative 12C 0.28
Donepezil~0.02

Data for Indene Derivative 12C is indicative of potent compounds from this class as reported in the literature.

Experimental Workflow: AChE Inhibition Assay (Ellman's Method)

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Reagents to Plate Add Reagents to Plate Prepare Reagents->Add Reagents to Plate Buffer, DTNB, AChE, Inhibitor Incubate Incubate Add Reagents to Plate->Incubate Add Substrate Add Substrate Incubate->Add Substrate Acetylthiocholine Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance 412 nm, kinetic Calculate Inhibition Calculate Inhibition Measure Absorbance->Calculate Inhibition

Workflow for the Ellman's AChE Inhibition Assay.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine from the substrate acetylthiocholine.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds and a known inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 412 nm.

Procedure:

  • Prepare solutions of DTNB (10 mM) and ATCI (14 mM) in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • The rate of increase in absorbance is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[8][9][10][11][12]

Tau Protein Aggregation Inhibition

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is another key pathological feature of Alzheimer's disease. Compounds that can inhibit this aggregation process are of significant therapeutic interest.

Experimental Workflow: Tau Aggregation Assay (Thioflavin T)

Start Start Prepare Tau Monomers Prepare Tau Monomers Start->Prepare Tau Monomers Induce Aggregation Induce Aggregation Prepare Tau Monomers->Induce Aggregation e.g., Heparin Add Inhibitor & ThT Add Inhibitor & ThT Induce Aggregation->Add Inhibitor & ThT Incubate Incubate Add Inhibitor & ThT->Incubate 37°C with shaking Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Ex: 440 nm, Em: 485 nm Determine Inhibition Determine Inhibition Measure Fluorescence->Determine Inhibition

Workflow for the Thioflavin T Tau Aggregation Assay.
Experimental Protocol: In Vitro Tau Aggregation Assay (Thioflavin T)

This assay uses the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like tau aggregates, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant human tau protein

  • Heparin (or another aggregation inducer)

  • Thioflavin T (ThT)

  • Reaction buffer (e.g., PBS with DTT)

  • Test compounds

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader.

Procedure:

  • Prepare a stock solution of ThT in the reaction buffer.

  • In the wells of a 96-well plate, mix the tau protein, heparin, ThT, and the test compound at various concentrations.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with continuous shaking.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals.

  • An increase in fluorescence indicates tau aggregation. Plot fluorescence versus time.

  • The effectiveness of an inhibitor is determined by the reduction in the rate and extent of fluorescence increase compared to the control.[13][14][15][16][17]

Comparison with Alternative Therapies

Target2,3-dihydro-1H-indene DerivativesCommercially Available AlternativesMechanism of Alternatives
Tubulin Polymerization Potent inhibitors (e.g., compound 12d) targeting the colchicine binding site.Paclitaxel (Taxol®), Docetaxel (Taxotere®) Microtubule stabilizers, promoting polymerization.
Vincristine (Oncovin®), Vinblastine (Velban®) Inhibit tubulin polymerization by binding to the vinca domain.
Colchicine Inhibits tubulin polymerization by binding to the colchicine site (used for gout, limited by toxicity in cancer).[18][19][20]
Acetylcholinesterase Show promising inhibitory activity (e.g., compound 12C).Donepezil (Aricept®), Rivastigmine (Exelon®), Galantamine (Razadyne®) Reversible inhibition of acetylcholinesterase.[21][22][23][24][25]
Tau Aggregation Investigated as potential inhibitors.Hydromethylthionine mesylate (TRx0237) (in clinical trials)A tau aggregation inhibitor.[3][26][27][28][29]

Conclusion

Compounds derived from this compound represent a versatile and promising scaffold in drug discovery. The research highlighted in this guide demonstrates their significant potential as both anticancer agents, through the potent inhibition of tubulin polymerization, and as neuroprotective agents, by targeting key enzymes and pathological protein aggregation implicated in Alzheimer's disease. The quantitative data and detailed experimental protocols provided herein are intended to facilitate further research and development of this important class of molecules. Continued exploration of the structure-activity relationships of these derivatives is warranted to optimize their efficacy and safety profiles for potential clinical applications.

References

Computational Analysis of 2-(Bromomethyl)-2,3-dihydro-1H-indene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(Bromomethyl)-2,3-dihydro-1H-indene, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited direct computational studies on this specific compound, this guide leverages data from closely related 2,3-dihydro-1H-indene derivatives and relevant computational models of benzylic bromination and nucleophilic substitution reactions. This comparative approach allows for an informed understanding of its potential reactivity, biological activity, and synthetic utility.

Comparative Analysis of Physicochemical and Reactive Properties

Table 1: Comparison of this compound with Related Indane Derivatives

Compound/SystemProperty InvestigatedMethodKey FindingsReference
This compound (Inferred) ReactivityTheoreticalExpected to undergo facile S_N2 reactions due to the stable benzylic carbocation intermediate.General Organic Chemistry Principles
PolyfluorobromobenzenesS_N2 vs. S_NAr ReactivitySelected-Ion Flow Tube (SIFT) & MP2/6-31+G(d,p)Carbon nucleophiles can induce S_N2 reactions at the bromine center, competing with nucleophilic aromatic substitution (S_NAr).[1]
CH3Cl + X- (X=F, Cl, Br, I)S_N2 Reaction ProfileDFT (B3LYP/6-31+G*)Reaction proceeds via a double-well potential energy surface. The nature of the nucleophile and solvent significantly impacts the reaction rate.[2][3]
68 Indanedione and Indanone DerivativesBinding Affinity to Cereblon (CRBN)Molecular Docking (Autodock Vina, DockThor), Molecular Dynamics, MM/PBSATen molecules showed better CRBN binding affinity than thalidomide. DHFO exhibited the highest binding affinity of -163.16 kJ/mol.[4]
Dihydro-1H-indene Derivatives (e.g., compound 12d)Antiproliferative ActivityIn vitro cell growth inhibition assayCompound 12d showed potent antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028-0.087 µM.[5][6]

Experimental and Computational Protocols

This section details the methodologies employed in the studies of related indene derivatives and reaction mechanisms, providing a framework for potential future studies on this compound.

Computational Protocols
  • Quantum Chemical Calculations for Reaction Mechanisms: The mechanism of benzene bromination has been investigated using the M06-2X/6-311+G(D) method to elucidate features of the electrophilic substitution reaction.[7] For S_N2 reactions, Density Functional Theory (DFT) methods with the B3LYP functional and the 6-31+G* basis set (6-311G* for iodine) are commonly used. Solvent effects can be evaluated using the Polarizable Continuum Model (PCM).[2][3]

  • Molecular Docking: To investigate the binding of indanone derivatives to biological targets such as Cereblon (CRBN), molecular docking can be performed using software like Autodock Vina and DockThor.[4] This involves preparing the protein and ligand structures, defining a grid box around the active site, and running the docking simulation to predict binding conformations and affinities.

  • Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be carried out to analyze the stability of the ligand-protein complex and calculate binding free energies. The MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method is often used for this purpose.[4]

Experimental Protocols
  • Synthesis of 2,3-dihydro-1H-indene Derivatives: A general synthetic scheme for various 2,3-dihydro-1H-indene derivatives involves multiple steps starting from commercially available precursors. The specific reagents and conditions are tailored to introduce desired functional groups. For instance, the synthesis of MT2-selective agonists involved steps like hydrolysis, cyclization, reduction, and functional group interconversions.[8]

  • In Vitro Cell Growth Inhibition Assay: The antiproliferative activities of synthesized compounds can be evaluated against various cancer cell lines (e.g., K562) using assays like the CCK-8 (Cell Counting Kit-8) assay. Compounds are typically tested at various concentrations to determine their IC50 values (the concentration required to inhibit 50% of cell growth).[6]

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows relevant to the study of this compound.

benzylic_bromination cluster_initiation Initiation cluster_propagation Propagation NBS N-Bromosuccinimide (NBS) Br_radical Bromine Radical (Br•) NBS->Br_radical Heat/Light Indane 2-Methyl-2,3-dihydro-1H-indene Br_radical->Indane Benzylic_Radical Benzylic Radical Indane->Benzylic_Radical Br• HBr HBr Product This compound Benzylic_Radical->Product Br2 Br2 Br2 HBr->Br2 NBS

Caption: Mechanism of Benzylic Bromination.

sn2_reaction Reactants This compound + Nu⁻ Transition_State [Nu---C---Br]⁻ Transition State Reactants->Transition_State Backside Attack Products 2-(Nu-methyl)-2,3-dihydro-1H-indene + Br⁻ Transition_State->Products Inversion of Stereochemistry

Caption: Generalized S_N2 Reaction Pathway.

drug_discovery_workflow Compound_Selection Indane Derivative Selection Computational_Screening Molecular Docking & MD Simulations Compound_Selection->Computational_Screening Synthesis Chemical Synthesis Computational_Screening->Synthesis Promising Candidates In_Vitro_Assays Biological Activity Screening (e.g., CCK-8) Synthesis->In_Vitro_Assays Lead_Optimization Lead Compound Optimization In_Vitro_Assays->Lead_Optimization Active Compounds

Caption: Drug Discovery Workflow for Indane Derivatives.

References

Comparative Kinetic Analysis of Nucleophilic Substitution Reactions: A Guide for Researchers Featuring 2-(Bromomethyl)-2,3-dihydro-1H-indene and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

The reactivity of benzylic halides in nucleophilic substitution reactions is a well-studied area of organic chemistry. The stability of the incipient benzylic carbocation in the transition state of both Sₙ1 and Sₙ2 reactions makes these compounds versatile substrates.[1] The reaction rate is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic and steric effects of substituents on the aromatic ring.[2][3]

Comparative Reaction Kinetics of Benzyl Bromide Derivatives

To provide a quantitative comparison, the following table summarizes the second-order rate constants for the reaction of various substituted benzyl bromides with different nucleophiles. These reactions are typically second-order, with the rate being dependent on the concentration of both the benzyl bromide and the nucleophile.[4] It is anticipated that the reactivity of 2-(Bromomethyl)-2,3-dihydro-1H-indene would be comparable to that of unsubstituted or alkyl-substituted benzyl bromides, given the electron-donating nature of the dihydroindene moiety.

SubstrateNucleophileSolvent System (v/v)Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)
Benzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.41[5]
Benzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.93[5]
Benzyl bromidem-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.25[5]
p-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.19[5]
m-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.11[5]
3,5-Dinitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.05[5]
Benzyl bromideSodium EthoxideEthanol250.0211[5]
Benzyl bromideSodium PhenoxideEthanol250.024[5]
Benzyl bromideSodium p-CresoxideEthanol250.0150[5]

Experimental Protocols for Kinetic Analysis

A detailed and reliable experimental protocol is crucial for obtaining accurate kinetic data. The following is a generalized procedure for the kinetic analysis of the reaction between a benzylic bromide and a nucleophile, which can be adapted for this compound. This protocol is based on monitoring the reaction progress using UV-Vis spectroscopy, a common and effective technique for kinetic studies.[6][7]

Objective: To determine the second-order rate constant for the reaction of a benzylic bromide with a nucleophile.

Materials:

  • Substituted benzyl bromide (e.g., this compound)

  • Nucleophile (e.g., aniline, sodium ethoxide)

  • Solvent of analytical (AnalaR) grade (e.g., ethanol, acetonitrile)[5]

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted UV-Vis spectrophotometer with quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the benzylic bromide of a known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.1 M) in the same solvent.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the benzylic bromide solution and the product solution (if available, or after the reaction has gone to completion) to identify a wavelength where the reactant and product have significantly different absorbances. The wavelength of maximum absorbance (λmax) of the reactant is often chosen.

  • Kinetic Runs:

    • Equilibrate the stock solutions and the solvent to the desired reaction temperature in a thermostatted water bath.

    • For a pseudo-first-order kinetics experiment, use a large excess of the nucleophile (e.g., 10-fold or more) compared to the benzylic bromide.

    • In a quartz cuvette, mix the appropriate volumes of the solvent and the nucleophile stock solution.

    • Initiate the reaction by adding a small, known volume of the benzylic bromide stock solution to the cuvette, ensuring rapid and thorough mixing.

    • Immediately place the cuvette in the thermostatted spectrophotometer and start recording the absorbance at the chosen λmax as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation: A(t) = (A₀ - A∞)e^(-k_obs*t) + A∞, where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at infinite time.

    • The second-order rate constant (k) can then be calculated from the pseudo-first-order rate constant using the equation: k = k_obs / [Nucleophile], where [Nucleophile] is the concentration of the excess nucleophile.

Visualizing the Process and Mechanism

To further aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Preparation cluster_run Kinetic Experiment cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution (e.g., this compound) prep_nucleophile Prepare Nucleophile Stock Solution mix Mix Reactants in Cuvette prep_nucleophile->mix measure Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) mix->measure fit Fit Data to Kinetic Model (e.g., Pseudo-First-Order) measure->fit calculate Calculate Rate Constants (k_obs and k) fit->calculate

Caption: Experimental workflow for kinetic analysis.

SN2_Mechanism reactant Nu⁻ + R-CH₂-Br transition_state [Nu---CH₂(R)---Br]⁻ reactant->transition_state Backside Attack product Nu-CH₂-R + Br⁻ transition_state->product Inversion of Stereochemistry

Caption: Generalized Sₙ2 reaction pathway.[4]

References

"yield comparison of different synthetic routes to 2-(Bromomethyl)-2,3-dihydro-1H-indene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2-(Bromomethyl)-2,3-dihydro-1H-indene, a valuable building block in medicinal chemistry and materials science. The comparison focuses on reaction yields and provides detailed experimental protocols to support informed decisions in synthetic strategy.

At a Glance: Yield Comparison of Synthetic Routes

Two principal methods for the synthesis of this compound are the nucleophilic substitution of the hydroxyl group in (2,3-dihydro-1H-inden-2-yl)methanol and the free-radical bromination of 2-methyl-2,3-dihydro-1H-indene. The following table summarizes the reported yields for these transformations.

RouteStarting MaterialReagentProductYield (%)
1(2,3-dihydro-1H-inden-2-yl)methanolPhosphorus tribromide (PBr₃)This compound75%
22-Methyl-2,3-dihydro-1H-indeneN-Bromosuccinimide (NBS)This compoundHigh

Note: While a specific numerical yield for the free-radical bromination of 2-methyl-2,3-dihydro-1H-indene is not explicitly stated in the reviewed literature, benzylic brominations with N-Bromosuccinimide are generally known to proceed in high yields.

Synthetic Pathways Overview

The selection of a synthetic route can be visualized as a decision-making process based on the availability of starting materials and desired reaction conditions.

G cluster_precursors Precursor Synthesis cluster_main_routes Main Synthetic Routes Diethyl Malonate Diethyl Malonate SM1 (2,3-dihydro-1H-inden-2-yl)methanol Diethyl Malonate->SM1 Multi-step synthesis 1-Indanone 1-Indanone 2-Methyl-1-indanone 2-Methyl-1-indanone 1-Indanone->2-Methyl-1-indanone Methylation SM2 2-Methyl-2,3-dihydro-1H-indene 2-Methyl-1-indanone->SM2 Reduction Product This compound SM1->Product  PBr3 (75%) SM2->Product  NBS (High Yield)

Caption: Synthetic pathways to this compound.

Experimental Protocols

Route 1: From (2,3-dihydro-1H-inden-2-yl)methanol

This route involves the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide. This is a classic and effective method for such transformations.

Synthesis of (2,3-dihydro-1H-inden-2-yl)methanol:

Bromination Protocol:

To a solution of (2,3-dihydro-1H-inden-2-yl)methanol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane, cooled to 0 °C, is added phosphorus tribromide (0.34 eq) dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford this compound. A reported yield for this transformation is 75%.

Route 2: From 2-Methyl-2,3-dihydro-1H-indene

This route utilizes a free-radical chain reaction to selectively brominate the benzylic position of 2-methyl-2,3-dihydro-1H-indene.

Synthesis of 2-Methyl-2,3-dihydro-1H-indene:

The starting material can be prepared from 1-indanone. A general two-step procedure involves the methylation of 1-indanone to form 2-methyl-1-indanone, followed by reduction of the ketone.

  • Step 1: Synthesis of 2-Methyl-1-indanone: 1-Indanone can be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium ethoxide.

  • Step 2: Reduction of 2-Methyl-1-indanone: The resulting 2-methyl-1-indanone can be reduced to 2-methyl-2,3-dihydro-1H-indene using a standard reduction method, such as the Wolff-Kishner reduction or Clemmensen reduction.

Bromination Protocol:

A mixture of 2-methyl-2,3-dihydro-1H-indene (1.0 eq), N-bromosuccinimide (1.1 eq), and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount) in a non-polar solvent like carbon tetrachloride or cyclohexane is refluxed under illumination with a sunlamp or a UV lamp. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound. While a specific numerical yield was not found in the literature for this exact substrate, benzylic brominations with NBS are known to be highly efficient.[1]

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice between the two will likely depend on the availability and cost of the starting materials. The conversion of the commercially available alcohol, (2,3-dihydro-1H-inden-2-yl)methanol, with phosphorus tribromide offers a direct, one-step synthesis with a good reported yield. The free-radical bromination of 2-methyl-2,3-dihydro-1H-indene is also a strong alternative, leveraging a well-established and typically high-yielding reaction, although it may require the synthesis of the starting material. Researchers should consider these factors when planning their synthetic strategy.

References

Safety Operating Guide

Proper Disposal of 2-(Bromomethyl)-2,3-dihydro-1H-indene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(Bromomethyl)-2,3-dihydro-1H-indene is critical for ensuring laboratory safety and environmental compliance. As a brominated organic compound, it is classified as hazardous waste and must be handled with specific protocols. This guide provides essential, step-by-step procedures for its safe management and disposal, tailored for researchers and drug development professionals. Adherence to these guidelines is paramount to minimizing risks and maintaining a safe research environment.

Chemical and Safety Data

Before handling this compound, it is crucial to be aware of its properties and associated hazards. The following table summarizes key quantitative and safety information.

ParameterValue/Information
Chemical Name This compound
Synonyms 2-bromomethylindane[1][2]
CAS Number 348080-87-5[1][2]
Molecular Formula C₁₀H₁₁Br[1][2]
Molecular Weight 211.10 g/mol [1][2]
Physical Form Liquid[1][2]
Known & Potential Hazards Based on analogous compounds, it is expected to be a flammable liquid, a skin and eye irritant, and potentially harmful if swallowed or inhaled.[3][4]
Personal Protective Equipment (PPE) Nitrile or neoprene gloves, chemical splash goggles, a fully buttoned lab coat, and potentially a face shield.[3][4]
DOT Hazard Class Likely Class 3 (Flammable Liquid) and/or Class 6.1 (Toxic Substance). This must be confirmed with your institution's EHS office.[5][6]
Potential UN Number UN 1992 (Flammable liquids, toxic, n.o.s.) is a possible classification for shipping purposes.[7][8][9][10][11]

Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance at every stage. The diagram below illustrates the key steps from waste generation to final collection.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (In Fume Hood) B Segregate as Halogenated Organic Waste A->B Immediate Action C Select Compatible Waste Container B->C Critical Step D Label Container (Contents, Hazards, Date) C->D Upon First Use E Store Safely (Closed, Ventilated Area) D->E Ongoing Practice F Request Collection (Submit to EHS/Waste Management) E->F When Full or No Longer in Use

Caption: A step-by-step workflow for the safe disposal of this compound.

Detailed Disposal Protocol

This protocol provides a step-by-step methodology for the safe handling and disposal of waste containing this compound.

1. Personal Protective Equipment (PPE)

  • Always wear appropriate PPE before handling the chemical or its waste. This includes, at a minimum, nitrile or neoprene gloves, chemical splash goggles, and a flame-retardant lab coat.

  • All handling of the pure substance and its waste must be conducted within a certified laboratory chemical fume hood.[3]

2. Waste Segregation (Critical Step)

  • This compound is a halogenated organic compound. It must not be mixed with non-halogenated organic waste.

  • Designate a specific waste container for "Halogenated Organic Waste". This prevents dangerous reactions and ensures proper disposal routing.

3. Container Management

  • Selection: Use a chemically resistant container, typically a high-density polyethylene (HDPE) carboy or a coated glass bottle. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste".[7] The label must also list all chemical constituents by their full name and their approximate percentages. Affix the label to the container before adding any waste.

  • Closure: Keep the waste container closed at all times, except when adding waste.[6] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

4. Waste Collection Procedure

  • When transferring waste into the container, use a funnel to prevent spillage on the container's exterior.

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[6]

  • After adding waste, securely fasten the lid.

5. Storage of Waste Container

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources, open flames, and incompatible materials (e.g., strong oxidizing agents, bases).

  • The storage location should have secondary containment to capture any potential leaks.

6. Spill and Emergency Procedures

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container for disposal.[7]

  • For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

7. Final Disposal

  • Once the waste container is full or the project is complete, arrange for its disposal through your institution's EHS or hazardous waste management office.

  • Do not pour this compound or any solutions containing it down the drain.

Regulatory and Compliance Data

Disposal of hazardous waste is governed by federal and local regulations. The following table outlines key quantitative parameters that must be confirmed with your institution's EHS office and licensed waste disposal vendor.

ParameterRegulatory Information and Guidance
RCRA Waste Code To be determined by the generator based on the waste stream's characteristics and origin. If it is a discarded commercial chemical product, it may fall under the U-list. If it is a spent solvent from a process, it could be an F-listed waste (e.g., F001, F002, F005). Consultation with an EHS professional is required for accurate classification.
Concentration Limits Disposal facilities operate under strict permits that may limit the concentration of specific hazardous constituents. These limits are facility-dependent and must be adhered to. Your EHS office will have information on the requirements of your contracted disposal vendor.
Land Disposal Restrictions (LDR) This chemical waste will be subject to LDR Treatment Standards, meaning it must be treated by a specific technology (e.g., incineration) before it can be landfilled. This is managed by the licensed disposal facility.

References

Personal protective equipment for handling 2-(Bromomethyl)-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Bromomethyl)-2,3-dihydro-1H-indene. The procedural guidance herein is designed to answer specific operational questions, ensuring user safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous substances. They are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some related compounds are also harmful if swallowed.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific RequirementsRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5]To protect against splashes and vapors that can cause serious eye damage.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of immediately after contamination.[2][4]To prevent skin contact, which can cause irritation or burns.[1][2]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory.[4][6] For larger quantities, a chemical-resistant apron is recommended.To protect the skin from exposure to the chemical.[2]
Respiratory Protection All handling must be conducted in a certified chemical fume hood to avoid the inhalation of vapors.[7][8] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary.To prevent respiratory tract irritation.[1][2][3]

Operational and Disposal Plans

Safe handling and disposal are critical to mitigating the risks associated with this compound.

Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is functioning correctly. Locate the nearest safety shower and eyewash station. Prepare a spill kit with appropriate absorbent materials.

  • Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.

  • Chemical Handling: Conduct all weighing and transferring operations inside a chemical fume hood to minimize inhalation of dust or vapors.[4] Use appropriate glassware and techniques to prevent splashing.

  • Decontamination: After handling, thoroughly clean all glassware and wipe down the work area.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan:

  • Waste Characterization: All materials contaminated with this compound, including empty containers, used PPE, and absorbent materials from spills, must be treated as hazardous waste.[8]

  • Waste Collection: Segregate halogenated waste into a clearly labeled, sealed container.[4]

  • Professional Disposal: Arrange for the disposal of hazardous waste through a licensed professional waste disposal service.[2][9] Do not dispose of this material down the drain or in regular trash.[8]

Experimental Workflow Diagram

The following diagram outlines the logical workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-2,3-dihydro-1H-indene
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-2,3-dihydro-1H-indene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.